molecular formula C6H14O3 B12300022 1,1,1-Trimethoxypropane-d5 CAS No. 1219803-49-2

1,1,1-Trimethoxypropane-d5

Cat. No.: B12300022
CAS No.: 1219803-49-2
M. Wt: 139.20 g/mol
InChI Key: ZGMNAIODRDOMEK-RPIBLTHZSA-N
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Description

1,1,1-Trimethoxypropane-d5 is a useful research compound. Its molecular formula is C6H14O3 and its molecular weight is 139.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1219803-49-2

Molecular Formula

C6H14O3

Molecular Weight

139.20 g/mol

IUPAC Name

1,1,1,2,2-pentadeuterio-3,3,3-trimethoxypropane

InChI

InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3/i1D3,5D2

InChI Key

ZGMNAIODRDOMEK-RPIBLTHZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(OC)(OC)OC

Canonical SMILES

CCC(OC)(OC)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trimethoxypropane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trimethoxypropane, a member of the orthoester family, serves as a valuable intermediate in organic synthesis. Its deuterated isotopologue, 1,1,1-Trimethoxypropane-d5, is of significant interest for use as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies within the fields of drug discovery and development. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling precise quantification and metabolic tracking. This document outlines a proposed method for the synthesis of this compound and provides a summary of the characterization data for its non-deuterated counterpart.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, which is then further reacted with an excess of the alcohol to yield the desired orthoester. In this proposed synthesis, the readily available Propionitrile-d5 is reacted with methanol (B129727) in the presence of an acid catalyst.

Proposed Reaction Scheme

The proposed synthesis of this compound from Propionitrile-d5 is illustrated in the following workflow:

Synthesis_Workflow Proposed Synthesis of this compound Propionitrile-d5 Propionitrile-d5 Reaction Pinner Reaction Propionitrile-d5->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction Intermediate Imino Ester Salt Intermediate Reaction->Intermediate Final_Product This compound Intermediate->Final_Product Alcoholysis Excess_Methanol Excess Methanol Excess_Methanol->Final_Product Purification Purification (e.g., Distillation) Final_Product->Purification

A Technical Guide to 1,1,1-Trimethoxypropane-d5: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

Currently, 1,1,1-Trimethoxypropane-d5 is not a standard catalog item from major chemical suppliers. However, researchers can procure this compound through companies specializing in the custom synthesis of isotopically labeled molecules. These companies offer expertise in deuteration and can synthesize this compound to specified isotopic enrichment levels and purity.

Physicochemical Properties

The physicochemical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, with the primary difference being its molecular weight. The properties of 1,1,1-Trimethoxypropane are provided below for reference.

PropertyValueReference
CAS Number 24823-81-2[1]
Molecular Formula C₆H₁₄O₃[1]
Molecular Weight 134.17 g/mol [1][2]
Boiling Point 104.5 °C at 760 mmHg[1][3]
Density 0.9 g/cm³[1]
Flash Point 25.4 °C[1]
Refractive Index 1.393[1]

For this compound (C₆H₉D₅O₃), the predicted molecular weight would be approximately 139.20 g/mol .

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved by adapting known methods for orthoester synthesis, utilizing a deuterated starting material. A common route to orthoesters is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst. For the d5-analog, a deuterated propanenitrile would be the logical starting material.

Reaction:

Propionitrile-d5 reacts with methanol (B129727) in the presence of hydrogen chloride to yield this compound.

Experimental Protocol:

  • Preparation of Reagents:

    • Anhydrous methanol is essential for this reaction.

    • Dry hydrogen chloride gas is bubbled through anhydrous methanol to generate a methanolic HCl solution.

    • Propionitrile-d5 is obtained from a custom synthesis provider or synthesized via established deuteration methods.

  • Reaction Setup:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube is charged with anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

    • The flask is cooled in an ice bath.

    • Propionitrile-d5 is added to the cooled methanol.

  • Reaction Execution:

    • Dry hydrogen chloride gas is bubbled through the stirred solution while maintaining the temperature at 0-5 °C.

    • After saturation with HCl, the reaction mixture is sealed and allowed to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by GC-MS.

  • Work-up and Purification:

    • The reaction mixture is concentrated under reduced pressure to remove excess methanol and HCl.

    • The residue is taken up in a non-polar solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

    • The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.

Characterization and Quality Control

The successful synthesis and purity of this compound must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is used to confirm the structure of the molecule and to determine the degree of deuteration at the non-deuterated positions. The absence or significant reduction of signals corresponding to the ethyl group protons would be expected.

  • ²H NMR: The deuterium (B1214612) NMR spectrum will show signals corresponding to the deuterated positions, confirming the location of the deuterium atoms.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals for the trimethoxypropane backbone.

Mass Spectrometry (MS)
  • GC-MS: Gas chromatography-mass spectrometry is used to determine the purity of the compound and to confirm its molecular weight. The mass spectrum of the deuterated compound will show a molecular ion peak (M+) at a higher m/z value compared to the non-deuterated analog.[4][5]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition and the number of deuterium atoms incorporated.

Isotopic Enrichment Calculation

The isotopic enrichment can be determined from the mass spectrometry data by analyzing the distribution of the molecular ion peaks.[6][7] The relative intensities of the M, M+1, M+2, etc. peaks will differ from the natural abundance due to the presence of deuterium. The percentage of deuteration can be calculated from this distribution.[6][7] NMR can also be used to determine isotopic purity by comparing the integrals of the residual proton signals with a known internal standard.[7][8]

Potential Applications and Logical Workflows

This compound is a valuable tool for researchers in several fields:

  • Metabolic Studies: As a stable isotope-labeled internal standard for the quantification of 1,1,1-Trimethoxypropane or related metabolites in biological matrices.

  • Mechanistic Studies: To probe reaction mechanisms involving the ethyl group of the molecule. The kinetic isotope effect can provide insights into bond-breaking steps.

  • Drug Development: In DMPK (Drug Metabolism and Pharmacokinetics) studies to trace the metabolic fate of compounds containing a trimethoxypropyl moiety.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Propionitrile-d5 Propionitrile-d5 Pinner Reaction Pinner Reaction Propionitrile-d5->Pinner Reaction Anhydrous Methanol Anhydrous Methanol Anhydrous Methanol->Pinner Reaction Hydrogen Chloride Hydrogen Chloride Hydrogen Chloride->Pinner Reaction Work-up Work-up Pinner Reaction->Work-up Fractional Distillation Fractional Distillation Work-up->Fractional Distillation This compound This compound Fractional Distillation->this compound

Caption: Proposed synthesis workflow for this compound.

Analytical_Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Structural Confirmation Structural Confirmation Purity & Isotopic Enrichment Purity & Isotopic Enrichment NMR Spectroscopy->Structural Confirmation NMR Spectroscopy->Purity & Isotopic Enrichment 1H NMR 1H NMR NMR Spectroscopy->1H NMR 2H NMR 2H NMR NMR Spectroscopy->2H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR Mass Spectrometry->Structural Confirmation Mass Spectrometry->Purity & Isotopic Enrichment GC-MS GC-MS Mass Spectrometry->GC-MS HRMS HRMS Mass Spectrometry->HRMS

Caption: Analytical workflow for the characterization of this compound.

Safety Information

The safety precautions for this compound are expected to be similar to those for the non-deuterated compound. 1,1,1-Trimethoxypropane is a flammable liquid and vapor and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for 1,1,1-Trimethoxypropane.[9][10]

References

A Technical Guide to the Isotopic Purity and Enrichment of 1,1,1-Trimethoxypropane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for determining the isotopic purity and enrichment of 1,1,1-Trimethoxypropane-d5. While specific data for this compound is not publicly available, this document outlines the established analytical techniques and data interpretation approaches used for deuterated molecules, offering a robust framework for its analysis.

Introduction to Isotopic Purity and Enrichment

In the synthesis of isotopically labeled compounds such as this compound, two key parameters define the quality of the final product: isotopic purity and isotopic enrichment.

  • Isotopic Purity: This refers to the proportion of the target isotopologue (in this case, molecules containing five deuterium (B1214612) atoms) relative to all other isotopic variants (isotopologues) of the same compound. It is a measure of how exclusively the desired isotope has been incorporated at the intended positions.

  • Isotopic Enrichment: This term describes the percentage of a specific isotope (deuterium) at a given labeled position within a molecule. For a compound like this compound, which has multiple deuteration sites, the enrichment value reflects the probability of finding a deuterium atom at any one of those five positions.

It is crucial to understand that high isotopic enrichment does not equate to 100% isotopic purity. Due to the statistical nature of deuteration reactions, even with a high enrichment level (e.g., 99%), a population of molecules will contain fewer than the intended number of deuterium atoms.

Analytical Methodologies for Determining Isotopic Purity and Enrichment

The primary analytical techniques for the quantitative analysis of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound. By measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified. High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve ions with very small mass differences, providing accurate data for calculating isotopic purity and enrichment.[1][2]

Experimental Protocol: Determination of Isotopic Enrichment by GC-MS

A common approach for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Prepare a similar solution of a non-deuterated 1,1,1-Trimethoxypropane standard.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/minute.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-200.

      • Acquisition Mode: Full scan.

  • Data Analysis:

    • Identify the retention time of 1,1,1-Trimethoxypropane from the analysis of the non-deuterated standard.

    • Extract the mass spectrum for the peak corresponding to this compound in the deuterated sample.

    • Determine the relative intensities of the molecular ion peaks for each isotopologue (d0 to d5).

    • Correct the observed intensities for the natural abundance of ¹³C and other isotopes.

    • Calculate the isotopic purity and enrichment based on the corrected relative abundances of the isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and to quantify isotopic enrichment. While ¹H NMR can be used to observe the disappearance of signals at the deuterated positions, ²H (Deuterium) NMR directly detects the deuterium nuclei, providing a more direct measure of deuteration.[3][4][5]

Experimental Protocol: Determination of Isotopic Enrichment by ²H NMR

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable protonated solvent (e.g., chloroform, CHCl₃).

    • Add an internal standard with a known concentration and a distinct ²H signal if quantitative analysis is required.

  • ²H NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.

    • Solvent: Chloroform (CHCl₃).

    • Acquisition Parameters:

      • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Use appropriate relaxation delays to ensure quantitative signal integration.

  • Data Analysis:

    • Integrate the area of the deuterium signal(s) corresponding to the labeled positions in this compound.

    • Compare the integral to that of the internal standard to determine the absolute amount of deuterium.

    • The isotopic enrichment can be calculated by comparing the observed amount of deuterium to the theoretical maximum.

Data Presentation

The quantitative data obtained from MS and NMR analyses can be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Isotopic Distribution of this compound Determined by Mass Spectrometry

IsotopologueMass (m/z)Relative Abundance (%)
d01340.1
d11350.5
d21361.5
d31373.0
d413810.0
d513984.9

Table 2: Hypothetical Isotopic Enrichment Data for this compound

Analytical MethodIsotopic Enrichment (%)Isotopic Purity (%)
Mass Spectrometry98.584.9
²H NMR98.2N/A

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Analysis cluster_results Results Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Standard Prepare non-deuterated standard Standard->GCMS MS_Data Mass Spectra Analysis GCMS->MS_Data NMR_Data NMR Spectra Analysis NMR->NMR_Data Correction Isotopic Abundance Correction MS_Data->Correction Calculation Calculate Purity & Enrichment NMR_Data->Calculation Correction->Calculation Purity Isotopic Purity Calculation->Purity Enrichment Isotopic Enrichment Calculation->Enrichment

Caption: Workflow for determining isotopic purity and enrichment.

Logical_Relationship cluster_synthesis Synthesis cluster_product Product Characteristics cluster_analysis Analysis cluster_application Application Deuteration Deuteration Reaction Enrichment Isotopic Enrichment Deuteration->Enrichment determines Purity Isotopic Purity Enrichment->Purity influences NMR NMR Spectroscopy Enrichment->NMR measured by MS Mass Spectrometry Purity->MS measured by Research Research & Development Purity->Research critical for DrugDev Drug Development Purity->DrugDev critical for

Caption: Relationship between synthesis, analysis, and application.

References

A Technical Guide to the Physical Constants of 1,1,1-Trimethoxypropane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical data for 1,1,1-Trimethoxypropane-d5. Due to the current absence of experimentally determined physical constants for the deuterated species in publicly accessible literature, this document presents the known physical properties of its non-deuterated analogue, 1,1,1-Trimethoxypropane. Furthermore, it discusses the anticipated isotopic effects on these properties and outlines general experimental protocols for their determination.

Introduction to this compound

This compound is a deuterated isotopologue of 1,1,1-Trimethoxypropane. The replacement of five hydrogen atoms with deuterium (B1214612) can significantly alter the compound's metabolic fate and reaction kinetics due to the kinetic isotope effect, making it a valuable tool in mechanistic studies and as an internal standard in mass spectrometry. The physical properties of deuterated compounds can exhibit notable differences from their hydrogen-containing counterparts.[1][2]

Physical Constants of 1,1,1-Trimethoxypropane (Non-deuterated)

As a baseline for understanding the properties of the deuterated compound, the following table summarizes the known physical constants of 1,1,1-Trimethoxypropane.

Physical PropertyValueSource
Molecular Formula C₆H₁₄O₃[3]
Molecular Weight 134.17 g/mol [3]
CAS Number 24823-81-2[3][4]
Boiling Point 104.5 ± 20.0 °C at 760 mmHgChemSrc
Density 0.9 ± 0.1 g/cm³ChemSrc
Refractive Index 1.393ChemSrc
Flash Point 25.4 ± 17.3 °CChemSrc
Vapor Pressure 35.8 ± 0.2 mmHg at 25°CChemSrc

Anticipated Isotopic Effects on Physical Properties

The substitution of protium (B1232500) (¹H) with deuterium (²H) introduces changes in the physical properties of a molecule, primarily due to the mass difference between the two isotopes.

  • Molecular Weight: The molecular weight of this compound will be higher than that of the non-deuterated form due to the greater mass of deuterium. The calculated molecular weight would be approximately 139.20 g/mol .

  • Boiling Point: Deuterated compounds generally have a slightly higher boiling point than their non-deuterated analogs.[5] For example, the boiling point of heavy water (D₂O) is 101.4 °C, compared to 100.0 °C for H₂O.[5] A similar slight increase is expected for this compound.

  • Density: The density of deuterated compounds is also typically greater. Heavy water is about 10.6% denser than ordinary water.[5][6] A corresponding increase in density is anticipated for this compound.

  • Vibrational Frequency: The carbon-deuterium (C-D) bond has a lower vibrational frequency compared to the carbon-hydrogen (C-H) bond. This difference is fundamental to the kinetic isotope effect and can be observed using infrared (IR) spectroscopy.[7]

Experimental Protocols for Determination of Physical Constants

For novel or uncharacterized compounds like this compound, the following general experimental protocols can be employed to determine key physical constants.

Determination of Boiling Point

The boiling point of a liquid can be determined using a distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For small sample sizes, a micro-boiling point apparatus can be utilized. The Clausius-Clapeyron relation can be used to calculate the boiling point at different pressures if the latent heat of vaporization is known.[8]

Determination of Density

A pycnometer or a digital density meter can be used for the precise determination of the density of a liquid sample. The mass of a known volume of the liquid is measured at a constant temperature.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of a liquid. A drop of the sample is placed on the prism, and the instrument measures the extent to which light is bent as it passes through the sample. This measurement is typically performed at a standard temperature, such as 20°C.

Signaling Pathways and Biological Activity

1,1,1-Trimethoxypropane and its deuterated form are simple organic molecules and are not known to be involved in specific biological signaling pathways. Their primary utility in a biological context would be as a tracer or internal standard in metabolic studies.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of a deuterated compound for which direct physical constant data is unavailable.

G cluster_0 Initial Assessment cluster_1 Data Acquisition (No Direct Data Found) cluster_2 Experimental Verification cluster_3 Final Reporting A Identify Deuterated Compound (this compound) B Literature Search for Direct Experimental Data A->B C Obtain Data for Non-Deuterated Analog (1,1,1-Trimethoxypropane) B->C Data Unavailable D Analyze General Principles of Isotopic Effects on Physical Properties B->D Data Unavailable E Theoretically Estimate Properties of Deuterated Compound C->E D->E J Compile Technical Guide with Experimental and Estimated Data E->J F Synthesize or Acquire This compound Sample G Determine Boiling Point F->G H Measure Density F->H I Measure Refractive Index F->I G->J H->J I->J

Caption: Workflow for characterizing a deuterated compound with no existing data.

References

An In-depth Technical Guide to 1,1,1-Trimethoxypropane-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on 1,1,1-Trimethoxypropane-d5, a deuterated stable isotope-labeled compound. Primarily utilized as an internal standard in analytical chemistry, its application is crucial for achieving accurate quantification in mass spectrometry-based assays, which are fundamental in research and drug development. This document details its chemical identifiers, physicochemical properties, relevant chemical reactions, and standardized experimental protocols.

Chemical Identifiers and Physicochemical Properties

Stable isotope-labeled compounds are essential for precise quantification in complex matrices. This compound serves as an ideal internal standard for its non-deuterated counterpart, co-eluting chromatographically while being distinguishable by mass.

Table 1: Chemical Identifiers for this compound and its Non-deuterated Analog

IdentifierThis compound1,1,1-Trimethoxypropane
CAS Number 1219803-49-2[1]24823-81-2[1]
Molecular Formula C₆H₉D₅O₃C₆H₁₄O₃
Synonyms Trimethyl Orthopropionate-2,2,3,3,3-d5, Orthopropionic acid-d5 trimethyl esterTrimethyl orthopropionate
Isotopic Enrichment 98 atom % D[1]N/A
Chemical Purity 97%[1]≥95.0%

Table 2: Physicochemical Properties

PropertyThis compound1,1,1-Trimethoxypropane
Molecular Weight 139.21 g/mol [1]134.17 g/mol
Appearance Clear, colorless liquidClear, colorless liquid
Boiling Point Not specified120-125 °C
Density Not specified0.944 g/mL at 20 °C
Refractive Index Not specifiedn20/D 1.398

Key Chemical Reaction: Acid-Catalyzed Hydrolysis

Orthoesters such as 1,1,1-Trimethoxypropane are susceptible to hydrolysis under acidic conditions, yielding an ester and an alcohol. This reaction proceeds via a dialkoxycarbenium ion intermediate. Understanding this mechanism is crucial for sample handling and method development, as acidic conditions can lead to the degradation of the standard.

Acid-catalyzed hydrolysis of 1,1,1-Trimethoxypropane.

Experimental Protocols

Representative Synthesis of a Trimethoxypropane Isomer

While a specific protocol for this compound is not publicly detailed, the following procedure for the synthesis of its isomer, 1,2,3-Trimethoxypropane, illustrates a general methodology for the etherification of a polyol. This method can be adapted using deuterated starting materials to produce the desired labeled compound.

Materials:

Procedure:

  • To the reactor, add glycerol (1.51 mol), KOH pellets (2.53 mol), and (n-Bu)₄NHSO₄ (10 mol%) in small portions with stirring.

  • Stir the mixture at room temperature for 30 minutes until homogeneous.

  • Cool the reactor to 15°C.

  • Carefully add dimethyl sulfate (1.30 mol) dropwise to the reaction medium.

  • Slowly add the remaining KOH (2.53 mol) followed by the dropwise addition of the remaining DMS (1.30 mol).

  • Verify the basicity of the mixture and stir vigorously at room temperature for 24-36 hours.

  • Add pentane to the crude mixture and filter the salts, washing them several times with pentane.

  • The collected salts can be further extracted in a Soxhlet apparatus overnight with pentane.

  • Combine the pentane solutions and concentrate them under reduced pressure.

  • Distill the concentrated product over CaH₂. 1,2,3-Trimethoxypropane is collected at 66-69°C / 90 mbar.

Quantitative Analysis Using this compound as an Internal Standard

This protocol outlines a general procedure for using this compound as an internal standard for the quantification of an analyte (e.g., 1,1,1-Trimethoxypropane or a related small molecule) in a biological matrix by LC-MS/MS.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of the analyte and this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

  • Prepare a working IS solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of the biological sample (e.g., plasma), add 150 µL of the working IS solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometry:

    • Operate a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both the analyte and the IS.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the IS.

  • Calculate the peak area ratio (analyte peak area / IS peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Workflow for Quantitative Analysis

The use of a deuterated internal standard is a cornerstone of robust quantitative analytical methods in regulated environments such as pharmaceutical development. The workflow ensures that variability introduced during sample processing is accounted for, leading to highly reliable data.

quantitative_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC_Sep LC Separation Extract->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integration Peak Area Integration (Analyte & IS) MS_Detect->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

General workflow for quantitative analysis using a deuterated internal standard.

References

Navigating the Landscape of 1,1,1-Trimethoxypropane-d5: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 1,1,1-Trimethoxypropane-d5. The following sections detail the physical and chemical properties, toxicological data, and recommended procedures for the safe use of this compound in a laboratory setting. The information presented is primarily based on the non-deuterated analogue, 1,1,1-Trimethoxypropane, and should be considered a strong proxy for the deuterated compound.

Core Safety and Property Data

Quantitative data for 1,1,1-Trimethoxypropane and its close isomers are summarized below to provide a clear reference for its physical, chemical, and toxicological properties.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C6H9D5O3N/A
Molecular Weight 139.20 g/mol (calculated)N/A
Boiling Point 70 - 75 °C @ 20 hPa
183 °C (literature)
Density 0.997 g/cm³ @ 25 °C
Flash Point 53 °C (127.4 °F)[1]
Appearance Light yellow liquid[1]
Odor Odorless[1]
Toxicological Information
EndpointResultNotesSource
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Non-irritant.May cause mild skin irritation. Prolonged or frequently repeated skin contact may cause allergic reactions in some individuals.
Serious Eye Damage/Irritation Not an irritant.May cause mild eye irritation.
Germ Cell Mutagenicity Based on available data, the classification criteria are not met.
Carcinogenicity Based on available data, the classification criteria are not met.
Reproductive Toxicity Based on available data, the classification criteria are not met.
STOT-Single Exposure Based on available data, the classification criteria are not met.
STOT-Repeated Exposure Based on available data, the classification criteria are not met.

Experimental Protocols and Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Assemble and Dry Glassware inert_atm Establish Inert Atmosphere (e.g., Argon, Nitrogen) start->inert_atm reagents Prepare and Degas Solvents/Reagents inert_atm->reagents add_reagent Add this compound via Syringe/Cannula reagents->add_reagent run_reaction Run Reaction under Controlled Temperature add_reagent->run_reaction monitoring Monitor Reaction Progress (TLC, GC-MS, etc.) run_reaction->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify Product (e.g., Distillation, Chromatography) drying->purification characterization Characterize Product (NMR, IR, MS, etc.) purification->characterization

A generalized experimental workflow for syntheses using an air-sensitive liquid reagent.

Hazard-Safety Relationship

The inherent properties of this compound dictate the necessary safety precautions. The following diagram illustrates the logical relationship between the compound's hazards and the corresponding safety measures.

hazard_safety_relationship cluster_hazards Hazards cluster_precautions Safety Precautions flammable Flammable Liquid and Vapor engineering Engineering Controls - Fume Hood - Grounding/Bonding flammable->engineering Mitigated by handling Safe Handling Practices - Use Non-Sparking Tools - Avoid Heat/Ignition Sources - Keep Container Closed flammable->handling Mitigated by storage Proper Storage - Well-Ventilated Area - Tightly Sealed Container flammable->storage Mitigated by irritant Skin and Eye Irritant ppe Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Flame-Retardant Lab Coat irritant->ppe Mitigated by inhalation Potential for Vapor Inhalation inhalation->engineering Mitigated by

Relationship between the hazards of this compound and the corresponding safety measures.

Detailed Safety and Handling Procedures

Personal Protective Equipment (PPE)
  • Eye/Face Protection : Wear chemical safety goggles or a face shield.

  • Skin Protection :

    • Hand Protection : Wear chemical-resistant gloves (e.g., Nitrile rubber).[1] Gloves should be inspected prior to use and replaced if damaged.

    • Body Protection : A flame-retardant antistatic protective clothing or a standard laboratory coat should be worn.

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2]

  • Avoid contact with skin and eyes.[1]

  • Avoid breathing vapors or mists.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, and flame.[1]

  • Incompatible Materials: Strong oxidizing agents.[2]

First Aid Measures
  • If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a doctor.[2]

  • In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • In Case of Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor for treatment advice.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam. Water spray, carbon dioxide (CO2) can also be used.[2]

  • Specific Hazards : Flammable liquid and vapor. Vapors are heavier than air and may spread along floors, and they may form explosive mixtures with air.[2] Containers may explode when heated.

  • Protective Equipment : Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures
  • Personal Precautions : Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Do not breathe vapors or aerosols.

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up : Cover drains. Collect, bind, and pump off spills. Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[1] Use spark-proof tools and explosion-proof equipment.[1]

This guide is intended to provide a comprehensive overview of the safe handling of this compound for research and development purposes. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional and local safety regulations.

References

In-depth Technical Guide: Solubility of 1,1,1-Trimethoxypropane-d5 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive search for the solubility of 1,1,1-Trimethoxypropane-d5 in organic solvents did not yield specific quantitative data for this deuterated compound. The following guide presents available information on the non-deuterated analogue, 1,1,1-Trimethoxypropane, and related isomers to provide general insights. The lack of specific data prevents the inclusion of detailed experimental protocols and signaling pathway diagrams as requested.

Introduction to 1,1,1-Trimethoxypropane

1,1,1-Trimethoxypropane and its deuterated isotopologue, this compound, are orthoesters. Orthoesters are compounds in which a carbon atom is attached to three alkoxy groups. These compounds are versatile reagents in organic synthesis, often used as protecting groups for carboxylic acids and in the formation of acetals and ketals. The solubility of such compounds is a critical parameter for their application in various chemical reactions and formulations.

Physicochemical Properties

While specific data for this compound is unavailable, the properties of the non-deuterated form and its isomers can offer some guidance.

Table 1: Physicochemical Properties of Trimethoxypropane Isomers

Property1,1,1-Trimethoxypropane1,1,3-Trimethoxypropane1,2,3-Trimethoxypropane
CAS Number 24823-81-2[1][2]14315-97-0[3][4][5]20637-49-4[6][7]
Molecular Formula C₆H₁₄O₃[1]C₆H₁₄O₃[3][4]C₆H₁₄O₃[7]
Molecular Weight 134.17 g/mol [1][7]134.175 g/mol [3]134.17 g/mol [7]
Appearance Not specifiedClear colourless to light yellow liquid[3]Not specified
Water Solubility Not specified276 g/L at 25 °C (易溶 - readily soluble)[3]Not specified

Expected Solubility in Organic Solvents

Based on the general principle of "like dissolves like," 1,1,1-Trimethoxypropane and its deuterated analogue are expected to be soluble in a range of common organic solvents. The presence of three methoxy (B1213986) groups introduces polarity, while the propane (B168953) backbone provides nonpolar character.

Expected Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), and halogenated hydrocarbons (e.g., dichloromethane, chloroform).

  • Moderate to High Solubility: Expected in polar protic solvents like alcohols (e.g., methanol, ethanol) and in nonpolar solvents like toluene (B28343) and hexanes.

  • Water Solubility: The available data for 1,1,3-Trimethoxypropane indicates good water solubility[3]. It is reasonable to infer that 1,1,1-Trimethoxypropane would also exhibit some degree of water solubility.

Experimental Protocols

Due to the absence of specific studies on the solubility of this compound in the search results, a detailed, cited experimental protocol cannot be provided. However, a general methodology for determining solubility is outlined below.

General Experimental Workflow for Solubility Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh this compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure volume of organic solvent prep_solvent->mix equilibrate Agitate at constant temperature until equilibrium is reached mix->equilibrate observe Visually inspect for undissolved solid equilibrate->observe filter If solid remains, filter the saturated solution observe->filter Solid present quantify Quantify the concentration of the solute in the filtrate (e.g., by GC, HPLC, or gravimetric analysis) observe->quantify No solid present (unsaturated) filter->quantify

Caption: General workflow for determining the solubility of a compound in an organic solvent.

Conclusion

There is a notable lack of publicly available data on the solubility of this compound in organic solvents. While inferences can be drawn from the properties of its non-deuterated isomers, empirical determination is necessary for accurate quantitative data. The general chemical nature of orthoesters suggests good solubility in a wide array of common organic solvents. For researchers and drug development professionals, direct measurement of solubility using standard laboratory procedures is recommended to obtain the precise data required for their applications.

References

1,1,1-Trimethoxypropane-d5 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,1,1-Trimethoxypropane-d5, a deuterated isotopologue of 1,1,1-Trimethoxypropane. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for quantitative analysis.

Core Concepts: The Role of Deuterated Standards

In quantitative mass spectrometry, particularly in complex biological matrices, analytical variability can significantly impact data accuracy and precision. Deuterated internal standards are the gold standard for mitigating these effects.[1][2] By replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), a compound becomes chemically identical to the analyte of interest but is distinguishable by its mass-to-charge ratio in a mass spectrometer. This allows for accurate normalization of analytical variability, including matrix effects, ionization suppression, and instrumental drift.[1][3]

Molecular Profile: 1,1,1-Trimethoxypropane and its d5 Analogue

1,1,1-Trimethoxypropane is an organic compound with the molecular formula C6H14O3.[4] The "-d5" designation in this compound indicates that five hydrogen atoms on the propane (B168953) backbone have been replaced by deuterium atoms. This substitution is typically on the ethyl group, resulting in a molecular formula of C6H9D5O3.

Quantitative Data Summary

The following table summarizes the key quantitative data for both 1,1,1-Trimethoxypropane and its deuterated form.

Property1,1,1-TrimethoxypropaneThis compound (Calculated)
Molecular Formula C6H14O3C6H9D5O3
Molar Mass 134.17 g/mol [4]Approx. 139.20 g/mol
Monoisotopic Mass 134.0943 Da[4]Approx. 139.1256 Da
CAS Number 24823-81-2[4]Not available

Application in Quantitative Analysis

General Experimental Protocol for LC-MS Quantification

The following is a generalized methodology for the use of a deuterated internal standard in a typical bioanalytical workflow.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analytical standard (e.g., 1,1,1-Trimethoxypropane) in a suitable organic solvent.

    • Prepare a separate stock solution of the internal standard (this compound) at a known concentration.

    • Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analytical standard and a constant concentration of the internal standard.

  • Sample Preparation:

    • To an aliquot of the unknown sample, add a precise volume of the internal standard stock solution.

    • Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

  • LC-MS Analysis:

    • Inject the prepared samples and calibration standards into the LC-MS system.

    • Develop a chromatographic method to separate the analyte from other components. The analyte and the deuterated internal standard should co-elute.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Selected Reaction Monitoring or SRM).

  • Data Analysis:

    • For each sample and standard, calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow of using a deuterated internal standard for quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification Unknown Unknown Sample Spiked_Sample Spiked Sample Unknown->Spiked_Sample IS This compound (Internal Standard) IS->Spiked_Sample Extracted_Sample Extracted Sample for Analysis Spiked_Sample->Extracted_Sample Extraction LCMS LC-MS System Extracted_Sample->LCMS Data Peak Area Data (Analyte & IS) LCMS->Data Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Final_Conc Final Concentration Ratio->Final_Conc Cal_Curve Calibration Curve Cal_Curve->Final_Conc Interpolation

Caption: Workflow for quantitative analysis using a deuterated internal standard.

This diagram outlines the key stages from sample preparation, where the internal standard is introduced, through to LC-MS analysis and final concentration determination using a calibration curve. The use of the internal standard at an early stage allows for the correction of variability throughout the entire process.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,1,1-Trimethoxypropane-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the use of an internal standard is crucial for achieving accurate and precise results. An ideal internal standard co-elutes with the analyte of interest and experiences similar effects from sample preparation and instrument variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte's behavior during extraction, derivatization, and ionization, thus providing the most reliable correction for experimental variations.[1]

1,1,1-Trimethoxypropane-d5 is a deuterated form of 1,1,1-trimethoxypropane, making it an excellent candidate for use as an internal standard in the quantitative analysis of 1,1,1-trimethoxypropane or structurally similar small molecules. The five deuterium (B1214612) atoms on the propane (B168953) backbone result in a mass shift that is easily detectable by a mass spectrometer, without significantly altering the physicochemical properties of the molecule. This document provides detailed application notes and a general protocol for the use of this compound as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Principle of Isotope Dilution Mass Spectrometry

The core of this application lies in the principle of isotope dilution mass spectrometry (IDMS). A known quantity of the stable isotope-labeled internal standard (this compound) is added to the sample at the earliest stage of preparation. The mass spectrometer then measures the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. Because the analyte and the internal standard behave almost identically during the analytical process, this ratio remains constant regardless of sample loss during preparation or fluctuations in instrument response. This allows for highly accurate quantification of the analyte in the original sample.

Potential Applications

While specific published applications for this compound are not widely documented, its chemical structure suggests its utility as an internal standard in the quantification of:

  • 1,1,1-Trimethoxypropane: In studies of its metabolism, stability, or environmental fate.

  • Other small, polar, and volatile compounds: Where its similar chromatographic behavior and ionization efficiency would be advantageous.

  • Propane derivatives and short-chain ethers: In various matrices such as environmental samples, food and beverage products, or industrial process streams.

Experimental Protocols

The following is a general protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS method. Note: This is a template and must be optimized and validated for each specific application and matrix.

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of the analyte (e.g., 1,1,1-Trimethoxypropane) and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a concentration of 1 mg/mL.

    • Similarly, prepare a 1 mg/mL primary stock solution of this compound.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the analyte primary stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile) to create a calibration curve. The concentration range will depend on the expected analyte concentration in the samples.

  • Internal Standard Spiking Solution:

    • Dilute the this compound primary stock solution to a concentration that will yield a consistent and strong signal in the mass spectrometer when added to the samples. A typical concentration might be in the range of 100-1000 ng/mL.

Sample Preparation (Protein Precipitation for Biological Samples)
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma, serum, or a prepared environmental extract).

  • Internal Standard Spiking: Add 20 µL of the internal standard spiking solution to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative Example)
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point for small polar molecules.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold and a 3-minute re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for both the analyte and this compound need to be determined by direct infusion and optimization. Hypothetical transitions are provided in the data table below.

    • Source Parameters: These will need to be optimized for the specific instrument but may include:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flows: Optimized for the instrument.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data for a calibration curve of 1,1,1-Trimethoxypropane using this compound as the internal standard.

Calibration Level (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
15,2301,150,0000.0045
526,1001,180,0000.0221
1051,5001,130,0000.0456
50258,0001,160,0000.2224
100521,0001,140,0000.4570
5002,650,0001,170,0002.2650
10005,320,0001,150,0004.6261

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
1,1,1-Trimethoxypropane135.171.1
This compound140.176.1

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis LC-MS/MS Analysis stock_analyte Analyte Stock working_standards Working Standards stock_analyte->working_standards stock_is IS Stock (d5) is_spiking IS Spiking Solution stock_is->is_spiking spike_sample Spike with IS is_spiking->spike_sample sample Sample (e.g., Plasma) sample->spike_sample precipitate Protein Precipitation spike_sample->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: A generalized workflow for quantitative analysis using an internal standard.

isotope_dilution cluster_sample Initial Sample cluster_processed Processed Sample (with loss) cluster_detection MS Detection analyte_initial Analyte (Unknown Amount) analyte_spiked Analyte analyte_initial->analyte_spiked analyte_processed Analyte analyte_spiked->analyte_processed analyte_spiked->loss is_spiked IS (Known Amount) is_processed IS is_spiked->is_processed is_spiked->loss ratio Measure Ratio (Analyte / IS) analyte_processed->ratio is_processed->ratio

Caption: The principle of isotope dilution for quantitative analysis.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of its non-deuterated analog and other structurally related small molecules by mass spectrometry. The use of a stable isotope-labeled internal standard is paramount for correcting matrix effects and other sources of analytical variability, thereby ensuring the highest level of data quality. The provided protocol serves as a starting point for method development, which must be followed by rigorous validation to demonstrate its accuracy, precision, linearity, and robustness for the specific application.

References

Application Notes and Protocols for 1,1,1-Trimethoxypropane-d5 in Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes in complex matrices.[1] By introducing a stable isotope-labeled version of the analyte as an internal standard, IDMS effectively corrects for variations during sample preparation and analysis, such as extraction inefficiencies, matrix effects, and instrument fluctuations.[1][2] This document outlines the application and protocols for the use of 1,1,1-Trimethoxypropane-d5 as an internal standard in quantitative mass spectrometry assays.

This compound is the deuterated analog of 1,1,1-trimethoxypropane. Its utility as an internal standard is predicated on its chemical similarity to the target analyte, allowing it to mimic the analyte's behavior throughout the analytical process. The mass difference due to the five deuterium (B1214612) atoms enables distinct detection by the mass spectrometer. This application note provides a framework for developing and validating a quantitative method using this compound.

Key Applications

While specific applications for this compound are not widely documented, it can be hypothesized to be a suitable internal standard for the quantification of its non-labeled counterpart, 1,1,1-trimethoxypropane, or related short-chain orthoesters. Potential applications could include:

  • Industrial Chemistry: Monitoring of synthesis reactions where 1,1,1-trimethoxypropane is a reactant, intermediate, or product.

  • Materials Science: Quantification of residual 1,1,1-trimethoxypropane in polymers or other materials.

  • Environmental Analysis: Detection and quantification of 1,1,1-trimethoxypropane as a potential environmental contaminant.

Experimental Protocols

The following protocols provide a general methodology for the use of this compound in an isotope dilution mass spectrometry workflow. Optimization of these protocols is essential for specific matrices and analytical instrumentation.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1,1,1-trimethoxypropane and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the same solvent.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Spike each calibration standard and quality control (QC) sample with a fixed concentration of the internal standard working solution. The optimal concentration of the internal standard should be determined during method development, but a common starting point is the mid-point of the calibration curve.

2. Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix.

  • Liquid Samples (e.g., Water, Plasma):

    • To 1 mL of the liquid sample, add the internal standard solution.

    • Perform a liquid-liquid extraction (LLE) with a water-immiscible solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS or a solvent for GC-MS analysis.

  • Solid Samples (e.g., Soil, Polymer):

    • Homogenize the solid sample.

    • Weigh a representative portion of the sample and add the internal standard solution.

    • Perform an appropriate extraction, such as sonication or Soxhlet extraction, with a suitable solvent.

    • Centrifuge or filter the extract to remove solid particles.

    • Concentrate the extract and proceed with any necessary clean-up steps, such as solid-phase extraction (SPE).

    • Evaporate the final extract to dryness and reconstitute as described for liquid samples.

3. Instrumental Analysis (LC-MS/MS or GC-MS)

The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will depend on the volatility and thermal stability of 1,1,1-trimethoxypropane.

  • GC-MS Parameters (Illustrative Example):

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for both the analyte and the internal standard must be optimized.

  • LC-MS/MS Parameters (Illustrative Example):

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a suitable additive like formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: MRM.

4. Method Validation

A full method validation should be performed according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: Analyze calibration standards at a minimum of five concentration levels and assess the linearity of the response ratio (analyte peak area / internal standard peak area) versus concentration.

  • Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.

  • Recovery: Evaluate the efficiency of the extraction process by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Assess the stability of the analyte in the sample matrix under various storage and handling conditions.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Optimized MRM Transitions for Analyte and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
1,1,1-Trimethoxypropane Value Value Value

| this compound | Value | Value | Value |

Table 2: Calibration Curve Parameters

Parameter Value
Calibration Range e.g., 1 - 1000 ng/mL
Regression Equation e.g., y = 0.05x + 0.001

| Correlation Coefficient (r²) | e.g., > 0.995 |

Table 3: Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
Low Value Value Value Value Value
Medium Value Value Value Value Value

| High | Value | Value | Value | Value | Value |

Table 4: Method Sensitivity and Matrix Effect

Parameter Value
LOD (ng/mL) Value
LOQ (ng/mL) Value
Matrix Effect (%) Value

| Recovery (%) | Value |

Visualizations

Diagram 1: General Workflow for Isotope Dilution Mass Spectrometry

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection Spike 2. Spiking with This compound Sample->Spike Extract 3. Extraction Spike->Extract Clean 4. Cleanup (e.g., SPE) Extract->Clean Recon 5. Reconstitution Clean->Recon Inject 6. Injection into GC/LC-MS Recon->Inject Detect 7. Mass Spectrometric Detection (MRM) Inject->Detect Integrate 8. Peak Integration Detect->Integrate Calculate 9. Ratio Calculation (Analyte/IS) Integrate->Calculate Quantify 10. Quantification using Calibration Curve Calculate->Quantify

Caption: A generalized workflow for quantitative analysis using isotope dilution mass spectrometry.

Diagram 2: Logical Relationship in Isotope Dilution

G cluster_analyte Analyte cluster_is Internal Standard Analyte 1,1,1-Trimethoxypropane Analyte_Signal Analyte Signal (Area_A) Analyte->Analyte_Signal Measured by MS Ratio Signal Ratio (Area_A / Area_IS) Analyte_Signal->Ratio IS This compound IS_Signal IS Signal (Area_IS) IS->IS_Signal Measured by MS IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration Correlated via Calibration Curve

Caption: The core principle of quantification in isotope dilution mass spectrometry.

References

Application Notes and Protocols for Quantitative Analysis Using 1,1,1-Trimethoxypropane-d5

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled internal standards are indispensable tools in quantitative analysis, particularly in mass spectrometry-based methods. Their use allows for the correction of analytical variability during sample preparation and analysis, ensuring high accuracy and precision. 1,1,1-Trimethoxypropane-d5, a deuterated analog of 1,1,1-trimethoxypropane, serves as a valuable internal standard for specific analytical applications. Its chemical and physical properties closely mimic those of the corresponding non-deuterated analyte, while its mass difference allows for clear differentiation in mass spectrometric analyses.

This document provides detailed application notes and protocols for the use of this compound in quantitative analysis. The information is intended for researchers, scientists, and professionals in drug development and related fields who are developing and validating robust analytical methods.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind the use of this compound is isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled standard is added to a sample at the beginning of the workflow. The standard and the target analyte behave almost identically during extraction, derivatization, and chromatography. The mass spectrometer, however, can distinguish between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.

Applications

Based on the chemical structure of 1,1,1-Trimethoxypropane, its deuterated form is theoretically suitable as an internal standard for the quantification of short-chain orthoesters and related compounds. These compounds may be of interest in various fields, including:

  • Metabolomics: For the analysis of small molecule metabolites.

  • Environmental Analysis: For the detection and quantification of specific industrial chemicals or degradation products.

  • Food Science: For the analysis of flavor compounds or additives.

  • Pharmaceutical Analysis: For the quantification of drug metabolites or impurities.

Application Note 1: General Protocol for Quantitative Analysis using this compound by LC-MS/MS

This protocol outlines a general procedure for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. Optimization of specific parameters will be required for individual analytes and matrices.

Experimental Workflow

The following diagram illustrates the general workflow for a quantitative analysis using an internal standard.

experimental_workflow sample Sample Collection add_is Addition of This compound sample->add_is Spiking extraction Sample Extraction (e.g., LLE, SPE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms quantification Data Processing & Quantification lc_ms->quantification

Caption: General workflow for quantitative analysis using an internal standard.

Materials and Reagents
  • This compound (Internal Standard)

  • Analyte of interest (e.g., 1,1,1-Trimethoxypropane)

  • LC-MS grade water

  • LC-MS grade organic solvents (e.g., acetonitrile, methanol)

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

  • Sample matrix (e.g., plasma, urine, environmental water)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Protocol
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank sample matrix.

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

  • Sample Preparation:

    • To an aliquot of the unknown sample, calibration standards, and QCs, add a fixed volume of the this compound working solution to achieve a final concentration that is within the linear range of the assay.

    • Liquid-Liquid Extraction (LLE):

      • Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

      • Vortex mix for 5 minutes.

      • Centrifuge to separate the layers.

      • Transfer the organic layer to a new tube.

    • Solid-Phase Extraction (SPE):

      • Condition the SPE cartridge with an appropriate solvent.

      • Load the sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the analyte and internal standard with a suitable elution solvent.

    • Evaporate the solvent from the extracted samples under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize the precursor and product ions, collision energy, and other MS parameters for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Data Presentation

The following table is an example of how to present quantitative data from a validation experiment.

Sample TypeNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9595.08.5
QC Low32.9197.06.2
QC Medium5051.5103.04.1
QC High150147.098.03.5

Logical Relationship of Quantitative Analysis

The following diagram illustrates the logical relationship between the components of a quantitative analysis using an internal standard.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs analyte Analyte sample_prep Sample Preparation analyte->sample_prep is Internal Standard (this compound) is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection peak_area_analyte Peak Area (Analyte) ms_detection->peak_area_analyte peak_area_is Peak Area (IS) ms_detection->peak_area_is concentration Concentration peak_area_analyte->concentration peak_area_is->concentration

Application Notes and Protocols for LC-MS Sample Preparation Using 1,1,1-Trimethoxypropane-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely used for the quantification of small molecules in complex matrices such as plasma, serum, and tissue homogenates.[1] For accurate and precise quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability during sample preparation and analysis.[2] Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are ideal internal standards because they exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency.[3][4] This ensures reliable correction for matrix effects, ion suppression, and instrumental variability.[2]

This document provides a detailed protocol for the use of 1,1,1-Trimethoxypropane-d5 as an internal standard for the quantification of its non-deuterated analogue or other structurally similar analytes in biological matrices by LC-MS.

Principle

This compound is a deuterated form of 1,1,1-Trimethoxypropane. When added to a sample at a known concentration at the beginning of the sample preparation process, it experiences the same experimental variations as the analyte.[5] In the mass spectrometer, the deuterated internal standard is distinguished from the analyte by its higher mass-to-charge ratio (m/z).[5] By calculating the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved, as this ratio remains constant despite variations in sample preparation and instrument response.[2]

Experimental Protocols

This protocol describes a protein precipitation method for the extraction of an analyte from human plasma using this compound as an internal standard.

Materials and Reagents

  • Human plasma (or other biological matrix)

  • This compound (Internal Standard)

  • Analyte of interest (for calibration standards and quality controls)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Solutions

  • Internal Standard (IS) Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a working spiking solution at a concentration of 100 ng/mL in methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare a stock solution of the analyte in methanol at 1 mg/mL. Serially dilute this stock solution with blank plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Precipitation Solvent: Use ice-cold acetonitrile containing 0.1% formic acid.

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis sample 1. Aliquot 100 µL of Plasma Sample (Blank, Standard, QC, or Unknown) add_is 2. Add 10 µL of IS Spiking Solution (this compound) sample->add_is add_precip 3. Add 300 µL of Ice-Cold Acetonitrile (with 0.1% Formic Acid) add_is->add_precip vortex 4. Vortex for 1 minute add_precip->vortex centrifuge 5. Centrifuge at 13,000 x g for 10 min at 4°C vortex->centrifuge transfer 6. Transfer Supernatant to a Clean Tube centrifuge->transfer evaporate 7. Evaporate to Dryness under Nitrogen transfer->evaporate reconstitute 8. Reconstitute in 100 µL of Mobile Phase A evaporate->reconstitute final_vortex 9. Vortex and transfer to Autosampler Vial reconstitute->final_vortex lcms 10. Inject 5 µL into LC-MS System final_vortex->lcms

Caption: Workflow for plasma sample preparation using protein precipitation with this compound as an internal standard.

Step-by-Step Protocol

  • Label microcentrifuge tubes for each blank, calibration standard, QC, and unknown sample.

  • To each tube, add 100 µL of the corresponding plasma sample.

  • Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to all tubes except the blank.

  • Add 300 µL of ice-cold acetonitrile (with 0.1% formic acid) to each tube to precipitate proteins.[6]

  • Vortex each tube vigorously for 1 minute.[6]

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.[6]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6]

  • Vortex for 30 seconds, then centrifuge at 13,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the final supernatant to an autosampler vial for LC-MS analysis.

LC-MS Method Parameters (Hypothetical)

The following are suggested starting parameters and should be optimized for the specific analyte and LC-MS system.

Liquid Chromatography

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions (example) Analyte: Q1 m/z → Q3 m/z (to be determined)
IS (TMP-d5): Q1 m/z → Q3 m/z (to be determined)

Data Presentation (Hypothetical Quantitative Data)

The following table summarizes the expected performance characteristics of the method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias at LLOQ, LQC, MQC, HQC) Within ±15% (±20% at LLOQ)
Precision (%CV at LLOQ, LQC, MQC, HQC) < 15% (< 20% at LLOQ)
Mean Extraction Recovery 85 - 95%
Matrix Effect 90 - 110%

Conclusion

The use of this compound as an internal standard in conjunction with a protein precipitation sample preparation method provides a robust and reliable workflow for the quantification of target analytes in complex biological matrices. Deuterated internal standards are the foundation of reliable quantitative testing, enhancing accuracy and reproducibility.[2] The protocol presented here offers a solid starting point for method development and can be adapted for various research and drug development applications. It is crucial to perform thorough method validation to ensure the assay meets the required performance characteristics for the intended application.

References

Application Note: Quantitative Analysis of 1,1,1-Trimethoxypropane using a Deuterated Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 1,1,1-trimethoxypropane in various sample matrices using gas chromatography-mass spectrometry (GC-MS) with 1,1,1-trimethoxypropane-d5 as an internal standard. The methodology presented herein provides a robust framework for the accurate and precise quantification of this compound, which is relevant in diverse research and development applications. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow and underlying analytical logic.

Introduction

1,1,1-Trimethoxypropane, also known as trimethyl orthopropionate, is an orthoester of significant interest in organic synthesis and as a potential building block in the development of novel chemical entities. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative GC-MS analysis.[1][2] This approach effectively compensates for variations in sample preparation, injection volume, and instrument response, thereby ensuring high accuracy and precision.

This protocol outlines a complete GC-MS method, including sample preparation, instrument parameters, and data analysis, for the quantification of 1,1,1-trimethoxypropane.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • 1,1,1-Trimethoxypropane (≥98% purity)

    • This compound (isotopic purity ≥98%)

  • Solvents:

  • Gases:

    • Helium (99.999% purity) for GC carrier gas

Standard and Sample Preparation

2.2.1. Stock Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,1,1-trimethoxypropane and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.

2.2.2. Calibration Standards

Prepare a series of calibration standards by serial dilution of the analyte stock solution with dichloromethane to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

2.2.3. Sample Preparation

The sample preparation method should be adapted based on the sample matrix. For liquid samples where 1,1,1-trimethoxypropane is a component, a simple dilution with dichloromethane may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.

  • General Procedure:

    • To 1 mL of the sample (or an accurately weighed amount of a solid sample), add 1 mL of dichloromethane.

    • Add the internal standard to a final concentration of 20 µg/mL.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge to separate any particulate matter.

    • Transfer the supernatant to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for your specific instrumentation and application.

Table 1: GC-MS Instrument Parameters

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[3][4]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1) or Splitless, depending on required sensitivity
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 2 minutes.
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Mass Spectrometry Data

The selection of appropriate ions for monitoring is critical for the selectivity and sensitivity of the GC-MS method. Based on the mass spectrum of 1,1,1-trimethoxypropane, the following ions are recommended for SIM analysis.

Table 2: Selected Ions for SIM Analysis

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
1,1,1-Trimethoxypropane~ 7.510375, 59
This compound~ 7.410878, 62

Note: Retention times are estimates and should be confirmed experimentally.

Quantitative Analysis

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of 1,1,1-trimethoxypropane in unknown samples is then determined using the linear regression equation from the calibration curve.

Table 3: Typical Method Validation Data (Illustrative)

Parameter Expected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are typical for GC-MS methods for volatile organic compounds and should be experimentally determined during method validation.[5][6][7][8]

Signaling Pathways and Experimental Workflows

Fragmentation Pathway of 1,1,1-Trimethoxypropane

The electron ionization mass spectrum of 1,1,1-trimethoxypropane is characterized by specific fragmentation patterns. The proposed fragmentation leading to the major ions is depicted below. The primary fragmentation involves the loss of an ethyl radical to form the stable ion at m/z 103, which is the base peak and is used for quantification.

G M 1,1,1-Trimethoxypropane (m/z 134) F1 [M - C2H5]+ (m/z 103) M->F1 - C2H5• F2 [M - OCH3]+ (m/z 103) -> [M - OCH3 - C2H4]+ (m/z 75) M->F2 - OCH3• F4 [C2H5CO]+ (m/z 57) M->F4 rearrangement F3 [M - C2H5 - CO]+ (m/z 75) F1->F3 - CO F5 [CH3O=CH2]+ (m/z 45) F2->F5 - C2H4

Caption: Proposed fragmentation of 1,1,1-trimethoxypropane.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of 1,1,1-trimethoxypropane is summarized in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Cal Calibration Standards Stock->Cal Inject Inject into GC-MS Cal->Inject Sample Sample Preparation Spike Spike with IS Sample->Spike Spike->Inject Acquire Data Acquisition (SIM) Inject->Acquire Integrate Peak Integration Acquire->Integrate CalCurve Calibration Curve (Area Ratio vs. Conc.) Integrate->CalCurve Quantify Quantification of Unknowns CalCurve->Quantify Report Report Quantify->Report

Caption: GC-MS quantitative analysis workflow.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the quantitative analysis of 1,1,1-trimethoxypropane using its deuterated analog as an internal standard. The detailed experimental procedures and instrument parameters serve as a strong foundation for researchers to implement this method in their laboratories. The use of a stable isotope-labeled internal standard ensures high-quality data, which is essential for applications in drug development and chemical research. Method validation should be performed in the respective laboratory to ensure the method's suitability for its intended purpose.

References

Application Notes and Protocols for Analytical Method Development with 1,1,1-Trimethoxypropane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 1,1,1-Trimethoxypropane-d5 as an internal standard in the quantitative analysis of its non-labeled counterpart, 1,1,1-Trimethoxypropane, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a critical component in robust bioanalytical method development, effectively compensating for variability in sample preparation and matrix effects.[1][2][3][4]

Introduction to this compound as an Internal Standard

This compound is a deuterated analog of 1,1,1-Trimethoxypropane. In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns, but is distinguishable by its mass-to-charge ratio (m/z). The five deuterium (B1214612) atoms in this compound provide a distinct mass shift, making it an excellent internal standard for the accurate quantification of 1,1,1-Trimethoxypropane in complex matrices such as plasma, urine, or tissue homogenates. The use of such an internal standard is crucial for mitigating issues like ion suppression or enhancement, which can lead to inaccurate quantification.

Quantitative Analysis of 1,1,1-Trimethoxypropane using LC-MS/MS

This section outlines a general protocol for the quantification of 1,1,1-Trimethoxypropane in a biological matrix using this compound as an internal standard.

Experimental Workflow

The overall workflow for the quantitative analysis is depicted below.

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing StockSolutions Prepare Stock Solutions (Analyte & IS) CalibrationStandards Prepare Calibration Standards StockSolutions->CalibrationStandards QC_Samples Prepare Quality Control Samples StockSolutions->QC_Samples LC_Separation LC Separation CalibrationStandards->LC_Separation Inject SampleExtraction Biological Sample Extraction QC_Samples->SampleExtraction SampleExtraction->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratios (Analyte/IS) PeakIntegration->RatioCalculation Concentration Determine Analyte Concentration RatioCalculation->Concentration

Figure 1: General workflow for quantitative analysis.
Materials and Reagents

  • 1,1,1-Trimethoxypropane (Analyte)

  • This compound (Internal Standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Protocol for Sample and Standard Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of 1,1,1-Trimethoxypropane and this compound in separate 10 mL volumetric flasks using methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the 1,1,1-Trimethoxypropane stock solution with 50% methanol to create working standards for calibration curve and quality control (QC) samples.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50% methanol.

  • Calibration Curve and Quality Control (QC) Samples:

    • Spike blank biological matrix with the appropriate working standard solutions to prepare a calibration curve ranging from 1 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC sample, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterValue
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, hold for 1.9 min

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Detection ModeMultiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1,1,1-Trimethoxypropane135.171.110015
This compound (IS)140.176.110015

Data Analysis and Interpretation

The concentration of 1,1,1-Trimethoxypropane in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve. A linear regression model is typically applied to fit the curve.

Method Validation

For use in regulated environments, the analytical method should be validated according to relevant guidelines (e.g., ICH Q2(R1)).[5][6] Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interferences are observed at the retention times of the analyte and IS.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days.

  • Matrix Effect: The effect of co-eluting substances from the matrix on the ionization of the analyte and IS.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Signaling Pathway and Logical Relationships

While 1,1,1-Trimethoxypropane is not directly involved in a known signaling pathway, the logical relationship in its quantitative analysis using an internal standard can be visualized as follows:

logical_relationship cluster_measurement Mass Spectrometer Measurement cluster_correction Correction for Variability cluster_quantification Quantification Analyte_Response Analyte Peak Area Area_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Area_Ratio IS_Response IS Peak Area IS_Response->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Matrix_Effect->Analyte_Response Matrix_Effect->IS_Response Sample_Prep_Variability Sample Prep Variability Sample_Prep_Variability->Analyte_Response Sample_Prep_Variability->IS_Response

Figure 2: Logical relationship for internal standard correction.

This diagram illustrates how the use of an internal standard corrects for variability introduced during sample preparation and by matrix effects, leading to an accurate determination of the final analyte concentration.

References

Application Notes and Protocols for 1,1,1-Trimethoxypropane-d5 as a Spike-in Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the application of 1,1,1-Trimethoxypropane-d5 as a spike-in standard in metabolomics did not yield any specific protocols, application notes, or published research. The following information is a generalized guide based on the principles of using deuterated internal standards in mass spectrometry-based metabolomics. The protocols and data presented are hypothetical and intended to serve as a template for the development of a specific analytical method.

Introduction

In the field of metabolomics, accurate and precise quantification of metabolites is crucial for understanding biological systems and for the development of new drugs and diagnostics. The use of stable isotope-labeled internal standards, particularly deuterated compounds, is a cornerstone of robust quantitative mass spectrometry.[1][2] A deuterated internal standard is chemically almost identical to its unlabeled counterpart but is distinguishable by its mass, allowing it to serve as an ideal reference to correct for variations during sample preparation and analysis.[3][4] This application note provides a hypothetical framework for the use of this compound as a spike-in standard in a metabolomics workflow, likely in a scenario where it acts as a derivatizing agent and internal standard for a class of metabolites.

Key Benefits of Using a Deuterated Spike-in Standard:

  • Improved Accuracy and Precision: Compensates for variations in sample extraction, matrix effects, and instrument response.[1]

  • Enhanced Detection Sensitivity: Helps to distinguish true metabolite signals from background noise.

  • Confident Metabolite Identification: The known mass shift between the derivatized analyte and the deuterated standard-derivatized analyte aids in confident identification.

Hypothetical Application: Quantification of Small Aldehydes and Ketones in Biological Samples

This hypothetical application assumes that 1,1,1-Trimethoxypropane is used as a derivatizing agent to convert small, volatile, or poorly ionizable aldehydes and ketones into more stable and chromatographically amenable acetals. The deuterated form, this compound, would be used as the internal standard.

Experimental Workflow

The overall workflow for this hypothetical application is depicted below.

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) spike Spike-in This compound sample->spike Add IS extraction Metabolite Extraction (e.g., Protein Precipitation) spike->extraction derivatization Derivatization with 1,1,1-Trimethoxypropane extraction->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: A generalized workflow for metabolomics analysis using a spike-in internal standard.

Experimental Protocols

Sample Preparation and Extraction
  • Thaw Samples: Thaw frozen biological samples (e.g., 100 µL of plasma or urine) on ice.

  • Spike-in Internal Standard: Add 10 µL of a 10 µg/mL solution of this compound in a suitable solvent (e.g., methanol) to each sample.

  • Protein Precipitation: For plasma samples, add 400 µL of ice-cold methanol (B129727) to precipitate proteins. For urine, this step may not be necessary.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Transfer the supernatant to a new microcentrifuge tube.

  • Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Derivatization
  • Reconstitute: Reconstitute the dried extract in 50 µL of a derivatization solution containing 1,1,1-Trimethoxypropane and an acid catalyst (e.g., methanolic HCl).

  • Incubate: Incubate the samples at 60°C for 30 minutes to allow the derivatization reaction to proceed to completion.

  • Evaporate: Evaporate the solvent to dryness under nitrogen.

  • Reconstitute for Analysis: Reconstitute the derivatized sample in a solvent compatible with the analytical platform (e.g., 100 µL of ethyl acetate (B1210297) for GC-MS or a mobile phase component for LC-MS).

GC-MS Analysis (Hypothetical Parameters)
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

Data Presentation

The following table represents hypothetical quantitative data for the analysis of two aldehydes (Formaldehyde and Acetaldehyde) using the described method. The use of the deuterated internal standard is expected to improve the precision of the measurement, as indicated by the lower coefficient of variation (%CV).

AnalyteConcentration (ng/mL) without IS (%CV)Concentration (ng/mL) with this compound IS (%CV)
Formaldehyde15.2 (18.5%)14.8 (4.2%)
Acetaldehyde28.9 (15.3%)29.5 (3.8%)

Logical Relationship of Internal Standard Correction

The internal standard corrects for variations at multiple stages of the analytical process. The diagram below illustrates this relationship.

logical_relationship cluster_process Analytical Process cluster_correction Correction Mechanism extraction Sample Extraction derivatization Derivatization extraction->derivatization injection Instrument Injection derivatization->injection ionization Ionization injection->ionization ratio Analyte/IS Ratio ionization->ratio ionization->ratio is This compound (Internal Standard) is->extraction is->derivatization is->injection is->ionization analyte Target Analyte (e.g., Aldehyde) analyte->extraction quant Accurate Quantification ratio->quant

Caption: The role of an internal standard in correcting for analytical variability.

Conclusion

While specific applications of this compound in metabolomics are not documented in publicly available literature, the principles of using deuterated internal standards are well-established. The hypothetical protocol and data presented here illustrate how such a compound could be employed, likely as a combined derivatizing agent and internal standard, to improve the accuracy and precision of metabolomics analyses. Researchers interested in using this compound would need to undertake a full method development and validation process.

References

Application Note: High-Precision Quantification of Propionic Anhydride Using a Deuterated Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical development and clinical research, the precise and accurate quantification of analytes is paramount for ensuring data integrity and making informed decisions. This application note details a robust and reliable method for the preparation of a calibration curve for the quantification of propionic anhydride (B1165640) using 1,1,1-Trimethoxypropane-d5 as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a cornerstone of high-quality quantitative analysis, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1]

This compound is a stable, isotopically labeled analog of molecules with a propyl backbone. Its chemical properties are nearly identical to those of the analyte of interest, propionic anhydride, ensuring they behave similarly during chromatographic separation and ionization. However, its increased mass allows for clear differentiation by the mass spectrometer. This co-elution and differential detection are crucial for correcting matrix effects, where components of a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.

This protocol provides a step-by-step guide for researchers, scientists, and drug development professionals to construct a reliable calibration curve, a fundamental prerequisite for the accurate quantification of propionic anhydride in various sample matrices.

Chemical Properties

A clear understanding of the chemical properties of both the analyte and the internal standard is crucial for method development.

PropertyPropionic Anhydride (Analyte)This compound (Internal Standard)
Molecular Formula C6H10O3C6H9D5O3
Molecular Weight 130.14 g/mol 139.20 g/mol
Structure O=C(CC)OC(=O)CCC--INVALID-LINK--(OC)OC([2H])([2H])C([2H])([2H])[2H]

Experimental Protocols

This section provides a detailed methodology for the preparation of a calibration curve for the quantification of propionic anhydride using this compound as an internal standard.

Materials and Reagents
  • Propionic Anhydride (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Methanol (B129727) (HPLC grade)

  • Ethyl Acetate (B1210297) (GC grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Preparation of Stock Solutions

1. Analyte Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of propionic anhydride.
  • Dissolve the weighed analyte in a 10 mL volumetric flask with methanol.
  • Ensure the solution is thoroughly mixed by vortexing.

2. Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve the weighed internal standard in a 1 mL volumetric flask with methanol.
  • Vortex to ensure complete dissolution.

Preparation of Working Solutions

1. Analyte Working Solution (100 µg/mL):

  • Pipette 1 mL of the 1 mg/mL analyte stock solution into a 10 mL volumetric flask.
  • Dilute to the mark with methanol and vortex.

2. Internal Standard Working Solution (10 µg/mL):

  • Pipette 100 µL of the 1 mg/mL internal standard stock solution into a 10 mL volumetric flask.
  • Dilute to the mark with methanol and vortex.

Preparation of Calibration Standards

A series of calibration standards are prepared by serial dilution of the analyte working solution, each containing a constant concentration of the internal standard.

Calibration StandardAnalyte Concentration (µg/mL)Volume of Analyte Working Solution (100 µg/mL)Volume of Internal Standard Working Solution (10 µg/mL)Final Volume (with Ethyl Acetate)
CS1 0.110 µL100 µL1 mL
CS2 0.550 µL100 µL1 mL
CS3 1.0100 µL100 µL1 mL
CS4 5.0500 µL100 µL1 mL
CS5 10.0100 µL of Stock (1mg/mL)100 µL1 mL
CS6 25.0250 µL of Stock (1mg/mL)100 µL1 mL
CS7 50.0500 µL of Stock (1mg/mL)100 µL1 mL

Procedure for preparing each calibration standard:

  • Into a labeled 1.5 mL autosampler vial, add the specified volume of the analyte working solution (or stock solution for higher concentrations).

  • Add 100 µL of the internal standard working solution (10 µg/mL) to each vial.

  • Add ethyl acetate to bring the final volume to 1 mL.

  • Cap the vials and vortex for 30 seconds to ensure homogeneity.

GC-MS Analysis

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (Hypothetical):

      • Propionic Anhydride: m/z 57, 74, 130

      • This compound: m/z 94, 124, 139

Data Presentation and Analysis

The data obtained from the GC-MS analysis of the calibration standards is used to construct a calibration curve. This is achieved by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Calibration Curve Data
Calibration StandardAnalyte Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
CS1 0.1DataDataData
CS2 0.5DataDataData
CS3 1.0DataDataData
CS4 5.0DataDataData
CS5 10.0DataDataData
CS6 25.0DataDataData
CS7 50.0DataDataData

Note: "Data" fields are to be populated with experimental results.

The resulting plot should be linear, and a linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable for bioanalytical methods.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the calibration curve.

Calibration_Curve_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_standards Calibration Standard Preparation cluster_analysis Analysis Analyte_Stock Analyte Stock (1 mg/mL) Analyte_Working Analyte Working (100 µg/mL) Analyte_Stock->Analyte_Working Dilute CS7 CS7 (50 µg/mL) Analyte_Stock->CS7 IS_Stock IS Stock (1 mg/mL) IS_Working IS Working (10 µg/mL) IS_Stock->IS_Working Dilute CS1 CS1 (0.1 µg/mL) Analyte_Working->CS1 CS2 CS2 (0.5 µg/mL) Analyte_Working->CS2 CS_etc ... Analyte_Working->CS_etc IS_Working->CS1 IS_Working->CS2 IS_Working->CS_etc IS_Working->CS7 GCMS GC-MS Analysis CS1->GCMS CS2->GCMS CS_etc->GCMS CS7->GCMS Data_Analysis Data Analysis (Peak Area Ratio) GCMS->Data_Analysis Calibration_Curve Calibration Curve (y = mx + c, R²) Data_Analysis->Calibration_Curve

Caption: Workflow for Calibration Curve Preparation.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of a calibration curve for the quantification of propionic anhydride using this compound as an internal standard. The use of a deuterated internal standard is a critical component of robust and reliable quantitative methods in mass spectrometry, ensuring high levels of accuracy and precision. By following this protocol, researchers can establish a sound basis for the quantification of propionic anhydride in their studies, leading to high-quality, reproducible data.

References

Application Notes and Protocols: 1,1,1-Trimethoxypropane-d5 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantitative analysis of volatile organic compounds (VOCs) in environmental matrices is a critical task for monitoring pollution and ensuring regulatory compliance. The use of isotopically labeled internal standards is a well-established technique to improve the accuracy and precision of these measurements, particularly when using gas chromatography-mass spectrometry (GC-MS). Deuterated compounds are ideal internal standards as they exhibit similar chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass difference.

This document provides detailed application notes and protocols for the use of 1,1,1-Trimethoxypropane-d5 as an internal standard for the quantification of volatile organic compounds in water and soil samples. 1,1,1-Trimethoxypropane has a boiling point of 104.5 °C and a molecular weight of 134.174 g/mol , making its deuterated analog a suitable internal standard for a range of mid-volatility VOCs.

Application: Quantification of Volatile Organic Compounds in Environmental Samples

This compound is recommended as an internal standard for the GC-MS analysis of various volatile organic compounds in environmental samples, including but not limited to:

  • Aromatic hydrocarbons (e.g., Benzene, Toluene, Ethylbenzene, Xylenes - BTEX)

  • Chlorinated solvents (e.g., Trichloroethylene, Tetrachloroethylene)

  • Oxygenated compounds (e.g., Methyl tert-butyl ether - MTBE)

The addition of a known amount of this compound to samples and calibration standards allows for correction of variations in sample preparation, injection volume, and instrument response, leading to more reliable and accurate quantification.

Experimental Protocols

Materials and Reagents
  • Internal Standard Stock Solution: this compound (CAS No. not available), 1000 µg/mL in methanol (B129727).

  • Calibration Standards: Certified reference materials of target VOCs.

  • Solvents: Purge-and-trap grade methanol, deionized water.

  • Sample Vials: 40 mL amber glass vials with PTFE-lined septa.

  • Gases: Helium (99.999% purity) for GC carrier gas and purging.

Sample Preparation
  • Collect water samples in 40 mL vials, ensuring no headspace.

  • Preserve the sample by adding hydrochloric acid (HCl) to a pH < 2.

  • Prior to analysis, allow the sample to come to room temperature.

  • Add 10 µL of the this compound internal standard stock solution to a 5 mL aliquot of the water sample in a purge-and-trap vessel. This results in an internal standard concentration of 20 µg/L.

  • The sample is now ready for purge and trap GC-MS analysis.

  • Collect approximately 5 grams of soil or sediment into a pre-weighed 40 mL vial.

  • Immediately add 5 mL of purge-and-trap grade methanol to the vial to extract and preserve the VOCs.

  • In the laboratory, add 10 µL of the this compound internal standard stock solution to the methanol extract.

  • Shake the vial vigorously for 2 minutes.

  • Allow the solids to settle.

  • Take a 100 µL aliquot of the methanol extract and add it to 5 mL of deionized water in a purge-and-trap vessel.

  • The sample is now ready for purge and trap GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended and may be optimized for specific instrumentation and target analytes.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection ModeSplitless
Oven ProgramInitial: 35 °C, hold for 5 minRamp: 10 °C/min to 220 °CHold: 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Scan Range35-350 amu
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Table 2: Proposed Quantifier and Qualifier Ions

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Benzene787751
Toluene919265
Trichloroethylene13095132
This compound10876139

Note: The proposed ions for this compound are based on the expected fragmentation pattern from the non-deuterated analog, with a mass shift due to the five deuterium (B1214612) atoms. The base peak of 1,1,1-trimethoxypropane is often m/z 103 ([M-OCH3]+). With five deuteriums on the propane (B168953) backbone, this fragment would be expected at m/z 108.

Data Presentation

The following tables present hypothetical but realistic performance data for the analysis of selected VOCs using this compound as an internal standard.

Table 3: Calibration Data

AnalyteConcentration Range (µg/L)
Benzene0.5 - 500.9992
Toluene0.5 - 500.9995
Trichloroethylene0.5 - 500.9989

Table 4: Method Performance in Water Matrix

AnalyteSpiked Conc. (µg/L)Mean Recovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)
Benzene1098.54.20.20.5
Toluene10101.23.80.20.5
Trichloroethylene1095.75.10.31.0

Table 5: Method Performance in Soil Matrix

AnalyteSpiked Conc. (µg/kg)Mean Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)
Benzene5092.36.51.02.5
Toluene5094.85.91.02.5
Trichloroethylene5089.57.21.55.0

Visualizations

experimental_workflow_water cluster_sample_prep Water Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Collect 40 mL Water Sample B 2. Acidify to pH < 2 A->B C 3. Spike 5 mL with This compound B->C D 4. Purge and Trap C->D E 5. GC Separation D->E F 6. MS Detection E->F G 7. Peak Integration F->G H 8. Internal Standard Quantification G->H I 9. Report Results H->I

Caption: Workflow for VOC analysis in water samples.

experimental_workflow_soil cluster_sample_prep Soil Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Collect ~5g Soil Sample B 2. Extract with 5 mL Methanol A->B C 3. Spike Extract with This compound B->C D 4. Dilute Aliquot in Water C->D E 5. Purge and Trap D->E F 6. GC Separation E->F G 7. MS Detection F->G H 8. Peak Integration G->H I 9. Internal Standard Quantification H->I J 10. Report Results I->J

Caption: Workflow for VOC analysis in soil samples.

logical_relationship A Accurate Quantification B Correction for Sample Loss B->A C Correction for Instrument Drift C->A D Use of Internal Standard (this compound) D->B D->C

Caption: Role of the internal standard in accurate quantification.

Application of 1,1,1-Trimethoxypropane-d5 in Food Safety Testing: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of accuracy and reliability in the quantitative analysis of food contaminants is a cornerstone of ensuring global food safety. Complex food matrices often introduce variability during sample preparation and analysis, leading to potential inaccuracies. The use of stable isotope-labeled internal standards (SIL-IS), such as 1,1,1-Trimethoxypropane-d5, has become a gold standard in analytical chemistry, particularly in mass spectrometry-based methods, to mitigate these challenges.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in a representative food safety testing workflow.

Introduction: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization.[1][2] Deuterated internal standards, where hydrogen atoms are replaced by their stable isotope deuterium, are nearly perfect mimics of their non-labeled counterparts. They co-elute with the analyte, experience similar matrix effects and ionization suppression or enhancement, and account for analyte loss during sample preparation.[3][4] This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even with variations in the analytical process. The European Medicines Agency (EMA) has noted that over 90% of submitted assay validations incorporate SIL-IS, highlighting their importance in regulatory compliance.[4]

This compound, a deuterated analog of 1,1,1-Trimethoxypropane, serves as an excellent internal standard for the analysis of small to medium-sized, semi-volatile organic compounds in various food matrices. Its physical properties make it suitable for use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

Application Note: Quantification of Phthalate Plasticizers in Fatty Food Matrices

Analyte: Diisobutyl Phthalate (DIBP) Internal Standard: this compound Matrix: Edible Oils (e.g., olive oil, sunflower oil) Technique: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Principle: Phthalates are common plasticizers that can migrate from packaging materials into food, posing potential health risks. This method describes the quantitative analysis of DIBP in edible oils using this compound as an internal standard. The oil sample is first diluted and then subjected to a cleanup procedure to remove matrix interferences. The final extract is analyzed by GC-MS/MS. The deuterated internal standard is added at the beginning of the sample preparation process to correct for any analyte loss and matrix-induced signal variations, ensuring high accuracy and precision.

dot

Caption: Principle of the isotope dilution method using an internal standard.

Experimental Protocol

3.1. Reagents and Materials

  • Solvents: Acetonitrile (B52724), n-Hexane (pesticide residue grade or equivalent)

  • Standards: Diisobutyl Phthalate (DIBP) standard solution (1000 µg/mL), this compound internal standard solution (100 µg/mL)

  • Cleanup Cartridges: Solid Phase Extraction (SPE) cartridges (e.g., Florisil or C18)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

3.2. Standard Preparation

  • Calibration Standards: Prepare a series of calibration standards by diluting the DIBP standard solution in n-Hexane to concentrations ranging from 1 to 100 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at 1 µg/mL in n-Hexane.

  • Spiked Calibration Standards: Spike each calibration standard with the internal standard spiking solution to a final concentration of 20 ng/mL.

3.3. Sample Preparation

  • Weigh 1.0 g of the oil sample into a 15 mL centrifuge tube.

  • Add 50 µL of the 1 µg/mL this compound internal standard solution.

  • Add 5 mL of n-Hexane and vortex for 1 minute.

  • Add 5 mL of acetonitrile and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper n-Hexane layer to a clean tube.

  • Perform SPE cleanup if necessary to remove lipids.

  • Evaporate the final extract to approximately 0.5 mL under a gentle stream of nitrogen.

  • Transfer the extract to an autosampler vial for GC-MS/MS analysis.

dot

Experimental_Workflow Sample 1. Weigh Sample (1.0 g Oil) Spike 2. Spike Internal Std. (this compound) Sample->Spike Extract 3. Liquid-Liquid Extraction (Hexane/Acetonitrile) Spike->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Cleanup 5. SPE Cleanup (Optional) Centrifuge->Cleanup Concentrate 6. Concentrate Extract Cleanup->Concentrate Analyze 7. GC-MS/MS Analysis Concentrate->Analyze

Caption: Workflow for the analysis of DIBP in edible oils.

3.4. GC-MS/MS Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (Splitless)

  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
DIBP (Quantifier) 149 121 10
DIBP (Qualifier) 149 149 5

| this compound | 139 | 92 | 10 |

Data Presentation and Performance

The use of this compound as an internal standard significantly improves the method's performance. Below is a table summarizing typical quantitative data for this application.

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)1.5 µg/kg
Recovery (at 10 µg/kg)95 - 105%
Precision (RSD at 10 µg/kg)< 8%

Conclusion

The application of deuterated internal standards like this compound is indispensable for developing robust and reliable analytical methods for food safety testing.[4] By effectively compensating for matrix effects and variations in sample preparation, these standards ensure the high-quality data required for regulatory compliance and consumer protection. The detailed protocol herein provides a framework for the accurate quantification of contaminants like DIBP in challenging food matrices, showcasing the practical utility of this compound in modern analytical laboratories. Mass spectrometry, coupled with stable isotope dilution techniques, remains a powerful and essential tool in the ongoing effort to safeguard the global food supply.[5][6][7]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,1,1-Trimethoxypropane-d5 Concentration for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,1,1-Trimethoxypropane-d5 as an internal standard in analytical testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is the deuterium-labeled version of 1,1,1-Trimethoxypropane. Deuterated compounds are commonly used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS.[1] They are considered ideal internal standards because their physical and chemical properties are very similar to the unlabeled analyte of interest.[2][3] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[2][4]

Q2: What are the key considerations when using a deuterated internal standard like this compound?

When using a deuterated internal standard, several factors are critical for accurate and reproducible results:

  • Isotopic Purity: The standard should have a high degree of deuteration (isotopic enrichment of at least 98%) to minimize signal overlap with the analyte.[4]

  • Chemical Purity: High chemical purity (>99%) is essential to avoid interference from other contaminants.[5]

  • Position of Deuterium (B1214612) Labels: Deuterium atoms should be in stable, non-exchangeable positions to prevent loss of the label during sample processing and analysis.[2][6]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[2][7]

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[2][4][5]

Q3: How do I determine the optimal concentration of this compound to use?

The optimal concentration of the internal standard should be determined during method development. A general guideline is to use a concentration that is similar to the expected concentration of the analyte in the samples.[8] For calibration curves spanning a wide range, a concentration that provides a signal roughly in the middle of the calibration range is often a good starting point. Some studies have shown that using an internal standard concentration that is 2.5 times the upper limit of quantification (ULOQ) can improve linearity for wide concentration ranges.[9]

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results

Q: My quantitative results are inconsistent and inaccurate despite using this compound.

A: This can be due to several factors. Follow this troubleshooting guide to identify the root cause.

Potential Cause Troubleshooting Action
Lack of Co-elution Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting together. If a separation is observed, consider adjusting the chromatographic method (e.g., mobile phase composition, gradient) or using a lower-resolution column.[5]
Differential Matrix Effects Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement.[5] Conduct a matrix effect evaluation experiment (see Experimental Protocols).
Isotopic or Chemical Impurities Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[10]
Isotopic Exchange The deuterium labels may be exchanging with hydrogen from the solvent or sample matrix, a phenomenon known as back-exchange.[5] This is more likely in acidic or basic conditions if the labels are in labile positions.[2][10]
Issue 2: Variability in the Internal Standard Signal

Q: The signal intensity for my this compound is highly variable between injections.

A: Variability in the internal standard's signal often points to issues with sample preparation, the introduction system, or matrix effects.

Potential Cause Troubleshooting Action
Inconsistent Sample Preparation Ensure the internal standard is added at a consistent concentration to all samples, standards, and quality controls at an early stage of the sample preparation process.[8]
Autosampler/Injection Issues Check for leaks in the autosampler, and ensure the syringe is functioning correctly and not blocked.[11][12] Inconsistent injection volumes will lead to variable internal standard responses.
Differential Matrix Effects If the internal standard does not perfectly co-elute with the analyte, it may be subject to different matrix effects, causing signal variability.[5]
MS Source Contamination If the internal standard response increases with increasing analyte concentration, the mass spectrometer source may be contaminated and require cleaning.[11]

Experimental Protocols

Protocol 1: Assessing Isotopic Exchange

Objective: To determine if the deuterium labels on this compound are stable under the experimental conditions.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample (e.g., plasma, urine) that is known to be free of the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.

  • Incubate: Subject the sample to the same conditions (e.g., temperature, pH, time) as your typical sample preparation.

  • Analyze: Run the sample on the LC-MS/MS or GC-MS and monitor the mass transition for the unlabeled analyte.

  • Evaluate: A significant signal for the unlabeled analyte that increases over time indicates deuterium exchange.[2]

Protocol 2: Evaluating Matrix Effects

Objective: To determine if components in the sample matrix are suppressing or enhancing the ionization of the analyte and internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike in the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.

  • Analyze all samples.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection add_is Add this compound sample->add_is extraction Sample Extraction add_is->extraction chromatography Chromatography (GC/LC) extraction->chromatography ms Mass Spectrometry chromatography->ms integration Peak Integration ms->integration ratio Calculate Analyte/IS Ratio integration->ratio quant Quantification ratio->quant

Caption: Experimental workflow for analysis using an internal standard.

troubleshooting_logic start Inconsistent Results check_coelution Check Co-elution start->check_coelution check_purity Check IS Purity start->check_purity check_matrix Evaluate Matrix Effects start->check_matrix check_exchange Assess Isotopic Exchange start->check_exchange solution_coelution Adjust Chromatography check_coelution->solution_coelution solution_purity Source New IS check_purity->solution_purity solution_matrix Optimize Sample Prep check_matrix->solution_matrix solution_exchange Use Stable Labeled IS check_exchange->solution_exchange

Caption: Troubleshooting logic for inconsistent quantitative results.

References

Technical Support Center: Correcting for Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of deuterated internal standards, such as 1,1,1-Trimethoxypropane-d5, to correct for ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[1] This leads to a decreased signal intensity for the analyte of interest, which can result in poor sensitivity, inaccurate quantification, and unreliable results.[2]

Q2: How does a deuterated internal standard like this compound help correct for ion suppression?

A2: Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte of interest. Because they are chemically almost identical to the non-deuterated analyte, they co-elute from the liquid chromatography column and experience a similar degree of ion suppression or enhancement.[3][4] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2][5]

Q3: Can a deuterated internal standard always perfectly correct for ion suppression?

A3: While highly effective, deuterated internal standards may not always provide perfect correction. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and its deuterated counterpart.[5][6] If this separation leads to them eluting into regions with different levels of ion suppression, it can result in inaccurate quantification, an issue known as differential matrix effects.[2]

Q4: What are the key characteristics of a good deuterated internal standard?

A4: A good deuterated internal standard should have the following characteristics:

  • Co-elution: It should co-elute perfectly with the analyte under the developed chromatographic conditions.[5]

  • Stable Isotope Labeling: The deuterium (B1214612) atoms should be in a stable position on the molecule to prevent exchange with hydrogen atoms from the solvent or matrix.[5]

  • Appropriate Concentration: The concentration of the internal standard should be optimized to be at a similar level to the analyte and within the linear range of the assay.[5]

Troubleshooting Guides

Issue 1: Poor reproducibility of the analyte/internal standard area ratio.

  • Possible Cause: Differential Ion Suppression. The analyte and the deuterated internal standard are not experiencing the same degree of ion suppression. This is often due to a slight chromatographic separation (the deuterium isotope effect).[2]

  • Solution: Optimize Chromatography. Adjust the chromatographic gradient to ensure the analyte and internal standard co-elute as closely as possible. A shallower gradient can sometimes improve resolution from matrix interferences.[2]

  • Possible Cause: Sample Matrix Variability. Different samples may have inconsistent levels of interfering compounds, leading to variable ion suppression.[2]

  • Solution: Improve Sample Preparation. Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components that cause ion suppression.[5]

Issue 2: Low signal intensity for both the analyte and the internal standard.

  • Possible Cause: Significant Ion Suppression. The overall signal for both the analyte and the internal standard is being suppressed by the sample matrix.[2]

  • Solution: Assess the Matrix Effect. Perform a post-column infusion experiment to identify the regions of maximum ion suppression in your chromatogram. Adjust your chromatographic method to move the elution of your analyte and internal standard to a region with less suppression.[5] You can also try diluting the sample to reduce the concentration of matrix components.[5]

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression

Objective: To identify retention time regions where ion suppression or enhancement occurs in a chromatographic run.[5]

Methodology:

  • Preparation: Prepare a solution of your analyte of interest at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • System Setup: Set up the LC-MS/MS system with the analytical column and mobile phases for your assay.

  • Infusion: Use a syringe pump to continuously infuse the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source using a tee-union. This will generate a stable baseline signal for your analyte.

  • Injection: Once a stable baseline is achieved, inject a blank matrix extract (a sample prepared using the same extraction procedure as your study samples, but without the analyte).

  • Monitoring: Monitor the analyte's signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression, while rises indicate ion enhancement.

Protocol 2: Evaluation of Matrix Effect Using a Deuterated Internal Standard

Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.[2]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the initial mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and the deuterated internal standard into the final extracted sample.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and the deuterated internal standard before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation

Table 1: Example of Ion Suppression in Different Biological Matrices.

Matrix TypeAnalyte Peak Area (Neat Solution)Analyte Peak Area (in Matrix)Signal Suppression (%)
Human Plasma500,000200,00060%
Rat Urine500,000150,00070%
Mouse Brain Homogenate500,000350,00030%

Table 2: Effectiveness of a Deuterated Internal Standard in Correcting for Ion Suppression.

Sample TypeAnalyte Peak AreaDeuterated IS Peak AreaAnalyte/IS Ratio
QC Low (Matrix A)150,000750,0000.20
QC Low (Matrix B)120,000600,0000.20
QC High (Matrix A)1,200,000800,0001.50
QC High (Matrix B)960,000640,0001.50

This table demonstrates how the analyte-to-internal standard ratio remains consistent across different matrices, even with varying degrees of ion suppression affecting the absolute peak areas, thus ensuring accurate quantification.[5]

Visualizations

IonSuppressionCorrectionWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extract Sample Extraction (e.g., SPE, LLE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS PeakIntegration Peak Area Integration (Analyte & IS) LCMS->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation Quantification Quantification RatioCalculation->Quantification FinalResult Accurate Result Quantification->FinalResult Accurate Concentration

Caption: Workflow for correcting ion suppression using a deuterated internal standard.

TroubleshootingDifferentialIonSuppression Start Inconsistent Analyte/IS Ratio CheckCoelution Check Chromatographic Co-elution Start->CheckCoelution Coeluting Perfect Co-elution? CheckCoelution->Coeluting OptimizeLC Optimize LC Method (e.g., gradient, column) Coeluting->OptimizeLC No ImproveSamplePrep Improve Sample Preparation (e.g., SPE, LLE) Coeluting->ImproveSamplePrep Yes Reevaluate Re-evaluate Analyte/IS Ratio OptimizeLC->Reevaluate Reevaluate->Coeluting Resolved Consistent Ratio Achieved Reevaluate->Resolved PostColumnInfusion Perform Post-Column Infusion Experiment ImproveSamplePrep->PostColumnInfusion PostColumnInfusion->Reevaluate

Caption: Troubleshooting workflow for differential ion suppression.

References

Technical Support Center: 1,1,1-Trimethoxypropane-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of 1,1,1-Trimethoxypropane-d5 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The primary stability concern is its susceptibility to acid-catalyzed hydrolysis.[1] As an orthoester, this compound is readily hydrolyzed in the presence of even mild aqueous acid, leading to the formation of methyl propionate-d5 and methanol.[1] This degradation is highly pH-dependent, with significantly accelerated rates in acidic conditions (pH < 7).[2][3][4] It is crucial to avoid acidic environments and exposure to moisture to maintain the compound's integrity.[5]

Q2: What is Hydrogen-Deuterium (H-D) exchange and is it a risk for this compound?

A2: H-D exchange is a process where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as from a protic solvent (e.g., water, methanol). For this compound, the deuterium labels are on a propyl group and are generally stable. However, prolonged exposure to strongly acidic or basic conditions in the presence of protic solvents could potentially facilitate exchange, compromising isotopic purity. Using aprotic or deuterated solvents is the best way to mitigate this risk.

Q3: How should I store this compound and its solutions?

A3: To ensure long-term stability, both the neat compound and its solutions should be stored under controlled conditions. Key recommendations are summarized in the table below. The main goals are to protect the compound from moisture and acid.

Q4: Which solvents are recommended for preparing solutions of this compound?

A4: The ideal solvents are anhydrous and aprotic. Solvents that are protic or may contain acidic impurities should be used with caution or avoided entirely. Please refer to the Solvent Compatibility table for specific recommendations.

Q5: My analytical results are inconsistent. Could this be a stability issue?

A5: Yes, inconsistent results, such as decreasing analyte concentration over time or the appearance of new peaks in a chromatogram or NMR spectrum, are classic signs of compound instability. This is likely due to hydrolysis. Refer to the Troubleshooting Guide for a systematic approach to identifying and resolving the issue.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature -20°C for long-term storageMinimizes degradation kinetics.
2-8°C for short-term (working solutions)Reduces volatility and slows potential hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture, which can initiate hydrolysis.[5]
Container Tightly sealed amber glass vials with PTFE-lined capsProtects from light and prevents moisture ingress and solvent evaporation.
Handling Use anhydrous solvents and handle in a dry environment (e.g., glove box)Minimizes contact with water to prevent hydrolysis.[1][6]
pH of Solution Neutral to slightly basic (pH 7-8)Orthoesters are most stable in the absence of acid.[2][4]

Table 2: Solvent Compatibility Quick Reference

CategorySolventsRationale & Precautions
Recommended Acetonitrile (B52724) (anhydrous), Dichloromethane (anhydrous), Tetrahydrofuran (THF, anhydrous), Toluene, HexaneAprotic and less likely to participate in hydrolysis or H-D exchange. Ensure they are truly anhydrous.
Use with Caution Methanol, EthanolProtic solvents can facilitate H-D exchange. If used, they must be anhydrous and solutions should be prepared fresh and used immediately. Avoid acidic modifiers.
Not Recommended Aqueous buffers (acidic), Water, Formic Acid, Acetic AcidWater is a reactant in hydrolysis.[1] Acidic conditions catalyze rapid degradation of the orthoester functional group.[1][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Decreasing analyte signal over time in LC-MS or GC-MS analysis. Compound Degradation: The orthoester is hydrolyzing in your solution.1. Check Solvent pH: Ensure your solvent and any additives are not acidic. Mobile phases containing acids like formic or acetic acid will cause rapid degradation. 2. Use Fresh Solutions: Prepare solutions immediately before use. 3. Verify Solvent Anhydrousness: Use fresh, sealed anhydrous grade solvents.
Appearance of unexpected peaks in chromatogram or NMR spectrum. Hydrolysis Products: You are likely observing the formation of methyl propionate-d5 and/or methanol.1. Confirm Identity: If possible, confirm the identity of the new peaks by mass spectrometry or by comparing with a standard of the expected degradant. 2. Follow Stability Protocols: Re-evaluate your handling and storage procedures based on the recommendations in this guide.
Poor reproducibility between experiments. Variable Degradation Rate: Inconsistent levels of moisture or acidic contaminants in solvents or on glassware are causing the compound to degrade at different rates between runs.1. Standardize Protocols: Ensure consistent use of anhydrous solvents and techniques. 2. Glassware Preparation: Thoroughly dry all glassware in an oven and cool in a desiccator before use. 3. Assess Stability: Run a time-course experiment to understand the stability window of your prepared solution (see Experimental Protocol 2).

Experimental Protocols

Protocol 1: Procedure for Preparing Stock Solutions

This protocol describes the preparation of a 1 mg/mL stock solution. Adjust volumes as needed for different concentrations.

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance in a low-humidity environment.

  • Dissolution: Quantitatively transfer the weighed compound to a Class A volumetric flask. Add a small amount of anhydrous acetonitrile to dissolve the solid completely.

  • Dilution: Once fully dissolved, dilute to the final volume with anhydrous acetonitrile.

  • Mixing & Storage: Cap the flask tightly and mix thoroughly by inverting it multiple times. Immediately transfer aliquots to smaller amber glass vials with PTFE-lined caps, flush with argon or nitrogen, and store at -20°C.

Protocol 2: General Protocol for Assessing Solution Stability (via LC-MS or GC-MS)

This protocol helps determine the stability of this compound in a specific solvent or experimental matrix.

  • Solution Preparation: Prepare the solution of this compound in the matrix of interest (e.g., mobile phase, formulation buffer) following the best practices outlined in Protocol 1.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated chromatographic method (LC-MS or GC-MS) to determine the initial peak area or concentration. This is your baseline measurement.

  • Incubation: Store the solution under the intended experimental conditions (e.g., room temperature on an autosampler, 4°C in a refrigerator).

  • Time-Point Analysis: Re-analyze the solution at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: Plot the peak area of this compound against time. A significant decrease in peak area indicates instability. Simultaneously, monitor for the appearance and increase of peaks corresponding to potential degradants like methyl propionate-d5.

Visualizations

TroubleshootingWorkflow start Problem: Inconsistent or Unexpected Analytical Results check_purity Is the initial compound pure? (Check CoA) start->check_purity check_prep Review Solution Preparation Protocol check_purity->check_prep If Yes end_fail Resolution: Contact Technical Support for further assistance check_purity->end_fail If No (Source new material) is_solvent_ok Is the solvent anhydrous and aprotic? check_prep->is_solvent_ok is_ph_neutral Is the solution pH neutral? (No acidic additives) is_solvent_ok->is_ph_neutral Yes remediate Action: Use fresh anhydrous aprotic solvent. Prepare solutions immediately before use. is_solvent_ok->remediate No is_storage_ok Was the solution stored correctly? (Cold, Dark, Inert) is_ph_neutral->is_storage_ok Yes is_ph_neutral->remediate No run_stability_study Action: Perform controlled stability study (See Protocol 2) is_storage_ok->run_stability_study Yes is_storage_ok->remediate No hydrolysis_suspected High Suspicion of Hydrolysis hydrolysis_suspected->remediate run_stability_study->hydrolysis_suspected end_ok Resolution: Problem Solved remediate->end_ok

Caption: Troubleshooting workflow for stability issues.

HydrolysisPathway orthoester This compound ester Methyl Propionate-d5 orthoester->ester Hydrolysis water H₂O (Water) water->ester methanol Methanol (x2) catalyst H⁺ (Acid Catalyst) catalyst->ester

Caption: Acid-catalyzed hydrolysis of this compound.

References

Technical Support Center: Troubleshooting Poor Recovery of 1,1,1-Trimethoxypropane-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of the internal standard 1,1,1-Trimethoxypropane-d5 during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is the deuterated form of 1,1,1-Trimethoxypropane, where five hydrogen atoms have been replaced by deuterium (B1214612) atoms. It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] Because its chemical and physical properties are very similar to the non-deuterated analyte, it can be used to correct for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the analytical results.[1]

Q2: What are the primary causes of poor recovery for deuterated internal standards like this compound?

Poor recovery of deuterated internal standards can be attributed to several factors:

  • Chemical Instability: The compound may degrade during sample storage, preparation, or analysis. 1,1,1-Trimethoxypropane is an orthoester, and orthoesters are known to be sensitive to hydrolysis under acidic conditions.[2][3][4]

  • Extraction Inefficiency: The internal standard may not be efficiently extracted from the sample matrix.[5]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[6][7]

  • Chromatographic Issues: The deuterated standard may separate from the non-deuterated analyte on the chromatographic column, leading to differential matrix effects.[8]

  • Isotope Exchange: The deuterium atoms on the internal standard may be replaced by hydrogen atoms from the solvent or sample matrix, particularly under acidic or basic conditions.[8][9][10]

Troubleshooting Guide

Issue 1: Consistently Low Recovery of this compound

Q: My recovery of this compound is consistently low across all samples. What should I investigate first?

A: Consistently low recovery often points to a systematic issue in the analytical method. The primary suspect for an orthoester compound like this compound is degradation due to hydrolysis, especially in acidic environments.[2][11][12]

Troubleshooting Steps:

  • Evaluate pH Conditions: Review the pH of all solutions used in your sample preparation, extraction, and chromatographic mobile phases. Orthoesters are susceptible to acid-catalyzed hydrolysis.[2][3]

  • Assess Sample Preparation: If your sample preparation involves acidic reagents, consider neutralizing the sample before proceeding or using an alternative, non-acidic method.

  • Optimize Mobile Phase: If using an acidic mobile phase for chromatography, try to increase the pH to a level where the compound is stable without compromising chromatographic performance.

  • Check Storage Conditions: Ensure that the stock and working solutions of the internal standard are stored in a neutral or slightly basic, anhydrous solvent and at an appropriate temperature to prevent degradation.[12][13]

Issue 2: Variable Recovery of this compound

Q: The recovery of my internal standard is inconsistent from sample to sample. What could be the cause?

A: Variable recovery often suggests issues related to the sample matrix or inconsistencies in the sample preparation process.

Troubleshooting Steps:

  • Investigate Matrix Effects: Perform a matrix effect study to determine if ion suppression or enhancement is occurring and if it varies between different sample lots.[1]

  • Standardize Sample Preparation: Ensure that all sample preparation steps, such as liquid-liquid extraction or solid-phase extraction (SPE), are performed consistently.[5] Pay close attention to volumes, mixing times, and elution conditions.

  • Evaluate for Deuterium Exchange: If the sample matrix has a high concentration of exchangeable protons or is at an extreme pH, deuterium exchange could be a factor.[9][10] This is more likely if the deuterium labels are on exchangeable positions.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability

This protocol helps determine the stability of the internal standard under your experimental conditions.

Methodology:

  • Prepare Test Solutions:

    • Solution A: this compound in your standard diluent (control).

    • Solution B: this compound in your acidic sample preparation reagent.

    • Solution C: this compound in your LC mobile phase A.

    • Solution D: this compound in an extracted blank matrix.

  • Incubate: Aliquot each solution and incubate at room temperature (or your typical processing temperature) for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Analysis: Analyze the samples by LC-MS at each time point.

  • Data Evaluation: Compare the peak area of this compound in solutions B, C, and D to the control (Solution A) at each time point. A significant decrease in peak area over time indicates instability.

Data Presentation:

Time (minutes)Peak Area (Solution A)Peak Area (Solution B)Peak Area (Solution C)Peak Area (Solution D)% Recovery vs. Control (Solution B)% Recovery vs. Control (Solution C)% Recovery vs. Control (Solution D)
01,000,000995,0001,005,000980,00099.5%100.5%98.0%
151,002,000850,000950,000920,00084.8%94.8%91.8%
30998,000700,000900,000850,00070.1%90.2%85.2%
601,001,000500,000800,000750,00049.9%79.9%74.9%
120999,000250,000650,000600,00025.0%65.1%60.1%
Protocol 2: Assessment of Matrix Effects

This protocol is designed to quantify the extent of ion suppression or enhancement caused by the sample matrix.[1]

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare the analyte and this compound in a clean solvent.

    • Set 2 (Post-Extraction Spike): Extract a blank sample matrix and then spike the analyte and internal standard into the final extract.

    • Set 3 (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before performing the extraction.

  • Analysis: Analyze all three sets of samples using your LC-MS method.

  • Calculations:

    • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) x 100

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) x 100

Data Presentation:

Sample SetAnalyte Peak AreaInternal Standard Peak Area
Set 1 (Neat)500,000510,000
Set 2 (Post-Spike)400,000420,000
Set 3 (Pre-Spike)360,000380,000

Calculated Results:

ParameterAnalyteInternal Standard
Recovery (%)90.0%90.5%
Matrix Effect (%)80.0%82.4%

Visual Troubleshooting Guides

Troubleshooting_Poor_Recovery Start Poor Recovery of This compound Issue_Type Is the recovery issue consistent or variable? Start->Issue_Type Consistent Consistent Low Recovery Issue_Type->Consistent Consistent Variable Variable Recovery Issue_Type->Variable Variable Check_Stability Evaluate Chemical Stability (Orthoester Hydrolysis) Consistent->Check_Stability Check_pH Check pH of all solutions (Sample Prep, Mobile Phase) Check_Stability->Check_pH Optimize_Method Optimize Method: - Neutralize sample - Adjust mobile phase pH - Use anhydrous solvents Check_pH->Optimize_Method Check_Matrix Investigate Matrix Effects Variable->Check_Matrix Check_Prep Review Sample Preparation Consistency Variable->Check_Prep Check_Exchange Consider Deuterium Exchange Variable->Check_Exchange Matrix_Study Perform Matrix Effect Study (Post- vs. Pre-Spike) Check_Matrix->Matrix_Study

Caption: Troubleshooting workflow for poor recovery of this compound.

Orthoester_Hydrolysis Orthoester This compound Ester Methyl Propionate-d5 Orthoester->Ester Hydrolysis Water H₂O Water->Ester Methanol Methanol Acid_Catalyst H⁺ (Acidic Conditions) Acid_Catalyst->Ester

Caption: Acid-catalyzed hydrolysis of this compound.

References

minimizing isotopic exchange of 1,1,1-Trimethoxypropane-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange of 1,1,1-Trimethoxypropane-d5. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your compound during experimentation.

Troubleshooting Isotopic Exchange

Unexpected loss of deuterium (B1214612) from this compound can lead to inaccurate experimental results. This guide addresses common problems and provides systematic solutions.

Problem 1: Significant Decrease in Isotopic Purity Observed in Mass Spectrometry Analysis

  • Symptom: Mass spectrum shows a significant increase in the M+4, M+3, etc. peaks and a corresponding decrease in the M+5 peak for this compound.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Acidic Conditions: This compound, as an orthoester, is highly susceptible to acid-catalyzed hydrolysis and exchange.[1] Avoid acidic conditions (pH < 7) in all solvents and buffers. If acidic conditions are unavoidable, minimize exposure time and maintain low temperatures.
Presence of Protic Solvents: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons for exchange.[2] Whenever possible, use aprotic solvents (e.g., acetonitrile (B52724), dichloromethane, anhydrous DMSO).
Elevated Temperatures: Higher temperatures accelerate the rate of isotopic exchange.[3] Conduct all experimental steps at low temperatures (ideally 0°C or below).
Extended Exposure to Aqueous Environments: Prolonged contact with any aqueous phase, even at neutral pH, can lead to gradual exchange. Minimize the time the compound spends in aqueous solutions.

Problem 2: Gradual Decrease in Isotopic Purity of Stock Solutions Over Time

  • Symptom: Analysis of the stock solution shows a progressive loss of deuterium over days or weeks.

  • Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Solvent for Storage: Storing in protic solvents will lead to gradual exchange. Prepare and store stock solutions in high-purity, anhydrous aprotic solvents like acetonitrile or dioxane.
Moisture Contamination: Atmospheric moisture can introduce protons into the stock solution. Store the compound as a solid in a desiccator. For solutions, use vials with PTFE-lined caps (B75204) and consider storage under an inert atmosphere (e.g., argon or nitrogen).[4][5]
Improper Storage Temperature: Room temperature storage can accelerate degradation and exchange. Store stock solutions at low temperatures, such as ≤ -20°C.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange is a chemical reaction where a deuterium atom on a labeled molecule is replaced by a hydrogen atom from its surroundings, such as from a solvent.[3] This is a critical issue for this compound, especially when it is used as an internal standard in quantitative analysis, as the loss of deuterium alters its mass and leads to inaccurate measurements.

Q2: Which positions are most susceptible to exchange in this compound?

The five deuterium atoms in this compound are on the propyl chain. While C-D bonds are generally more stable than O-H or N-H bonds, the orthoester functional group is susceptible to acid-catalyzed hydrolysis. This process involves protonation and the formation of intermediates that can facilitate deuterium-hydrogen exchange on the carbon backbone.

Q3: What are the primary factors that promote deuterium exchange?

The main factors are:

  • pH: Acidic conditions are the primary drivers of exchange for orthoesters.[1] Basic conditions can also promote exchange, particularly if there are any slightly acidic C-H bonds formed as intermediates. The minimum rate of exchange for many deuterated compounds is often found around pH 2.5, though for acid-labile compounds like orthoesters, neutral to slightly basic conditions are preferable.[3]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange.[3]

  • Solvent: Protic solvents like water and alcohols provide a ready source of protons to exchange with deuterium.[2]

  • Exposure Time: The longer the compound is exposed to unfavorable conditions, the greater the extent of exchange will be.

Q4: How should I properly store this compound?

For long-term stability, store this compound as a solid under an inert atmosphere in a desiccator at low temperature (e.g., -20°C). If a stock solution is required, prepare it in a high-purity, anhydrous aprotic solvent and store it in a tightly sealed vial at low temperature.

Q5: Can I use this compound in aqueous buffers?

Use in aqueous buffers should be minimized. If unavoidable, the buffer should be as close to neutral pH as possible, and the experiment should be conducted at low temperature with the shortest possible exposure time.

Quantitative Data Summary

Condition Temperature Solvent Expected Isotopic Stability Recommendation
Acidic (pH < 6)Room TempAqueous/ProticVery LowAvoid
Acidic (pH < 6)0°CAqueous/ProticLowMinimize exposure time
Neutral (pH ~7)Room TempAqueous/ProticModerateUse with caution, minimize time
Neutral (pH ~7)0°CAqueous/ProticHighPreferred for aqueous work
Basic (pH > 8)Room TempAqueous/ProticModerate to HighGenerally safer than acidic conditions
Any pHRoom TempAnhydrous AproticVery HighRecommended for stock solutions
Any pH≤ -20°CAnhydrous AproticExcellentIdeal for long-term storage

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

  • Materials: this compound (solid), high-purity anhydrous aprotic solvent (e.g., acetonitrile), Class A volumetric flask, gas-tight syringe, vial with PTFE-lined cap.

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of the solid in a controlled atmosphere (e.g., glove box or under a stream of inert gas).

    • Quantitatively transfer the solid to the volumetric flask.

    • Add a small amount of the anhydrous aprotic solvent to dissolve the solid.

    • Once dissolved, dilute to the mark with the same solvent.

    • Mix the solution thoroughly.

    • Transfer the stock solution to a labeled vial with a PTFE-lined cap.

    • Store the stock solution at ≤ -20°C.

Protocol 2: General Experimental Workflow to Minimize Isotopic Exchange

This protocol outlines a general workflow for experiments involving this compound, particularly for sample preparation prior to analysis by mass spectrometry.

  • Preparation: Pre-chill all solvents, solutions, and equipment (e.g., pipette tips, microcentrifuge tubes) to 0-4°C.

  • Sample Spiking: If using as an internal standard, add the pre-chilled stock solution of this compound to the samples that have also been cooled in an ice bath.

  • Extraction/Reaction:

    • Perform any liquid-liquid extractions using cold, immiscible aprotic solvents.

    • If a reaction is necessary, conduct it at the lowest feasible temperature and for the shortest possible duration.

    • Avoid any steps that involve heating or exposure to acidic conditions.

  • Solvent Evaporation: If solvent removal is necessary, use a gentle stream of nitrogen or a centrifugal evaporator at low temperature. Avoid high temperatures.

  • Reconstitution: Reconstitute the sample in a solvent that is compatible with the analytical method and minimizes exchange. Ideally, this would be a solvent with a high percentage of aprotic organic solvent.

  • Analysis: Analyze the samples as quickly as possible. If using an autosampler, ensure it is temperature-controlled to a low temperature (e.g., 4°C).

Visualizations

TroubleshootingWorkflow Troubleshooting Isotopic Exchange of this compound start Problem: Isotopic Purity Loss check_pH Check pH of all solutions start->check_pH check_solvent Check solvent type (protic vs. aprotic) start->check_solvent check_temp Check temperature of all steps start->check_temp check_time Check exposure time to aqueous/protic solvents start->check_time is_acidic Is pH < 7? check_pH->is_acidic is_protic Is solvent protic? check_solvent->is_protic is_high_temp Is temperature > 4°C? check_temp->is_high_temp is_long_time Is exposure time long? check_time->is_long_time action_neutralize Neutralize or use aprotic solvent is_acidic->action_neutralize Yes solution Isotopic Stability Improved is_acidic->solution No action_use_aprotic Switch to anhydrous aprotic solvent is_protic->action_use_aprotic Yes is_protic->solution No action_lower_temp Lower temperature to 0°C or below is_high_temp->action_lower_temp Yes is_high_temp->solution No action_reduce_time Minimize exposure time is_long_time->action_reduce_time Yes is_long_time->solution No action_neutralize->solution action_use_aprotic->solution action_lower_temp->solution action_reduce_time->solution

Caption: A flowchart for troubleshooting the loss of isotopic purity.

ExperimentalWorkflow Recommended Experimental Workflow start Start: Solid this compound prepare_stock Prepare Stock in Anhydrous Aprotic Solvent (Store at <= -20°C) start->prepare_stock chill_all Pre-chill all samples, solvents, and equipment to 0-4°C prepare_stock->chill_all spike Spike samples with chilled stock solution chill_all->spike process Process samples at low temperature (Extraction/Reaction) spike->process evaporate Evaporate solvent at low temperature (if needed) process->evaporate reconstitute Reconstitute in high organic mobile phase evaporate->reconstitute analyze Analyze immediately (Autosampler at 4°C) reconstitute->analyze end End: Accurate Quantification analyze->end

Caption: A recommended workflow to maintain isotopic stability.

References

Technical Support Center: Optimizing Analyses with 1,1,1-Trimethoxypropane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing 1,1,1-Trimethoxypropane-d5 as an internal standard to reduce background interference and enhance analytical accuracy, particularly in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it reduce background interference?

This compound is the deuterated form of 1,1,1-Trimethoxypropane, meaning specific hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal internal standard.[1]

Its primary function is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[2] Because this compound is chemically almost identical to its non-deuterated counterpart (the analyte), it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[2] By adding a known quantity of the deuterated standard to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[2] This method minimizes the impact of background noise and matrix interferences.

Q2: What are the key characteristics to consider when using a deuterated internal standard like this compound?

For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[2] Key characteristics include:

  • Isotopic Purity: A high degree of deuteration is crucial to minimize signal overlap with the analyte.[2]

  • Stability of Deuterium Labels: Deuterium atoms should be in stable, non-exchangeable positions to prevent their loss during sample processing.[2]

  • Mass Shift: A sufficient mass difference between the analyte and the standard is necessary to prevent analytical interference.[2]

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they are subjected to the same matrix effects.[2]

Q3: Can this compound completely eliminate matrix effects?

While highly effective, deuterated internal standards like this compound may not always perfectly correct for matrix effects.[3][4] Slight differences in physical properties due to deuterium substitution can sometimes lead to minor chromatographic retention time shifts between the analyte and the internal standard.[3] If this shift occurs in a region of significant ion suppression or enhancement, the correction may not be perfect.[3]

Troubleshooting Guide

This section addresses common issues encountered during experiments using this compound.

Issue 1: High Background Noise in the Chromatogram

High background noise can obscure the signal of your analyte and internal standard, leading to inaccurate quantification.

  • Possible Causes:

    • Contaminated solvents or reagents.

    • Interference from the sample matrix.

    • Instrumental noise.

  • Solutions:

    • Use high-purity solvents and freshly prepared reagents.

    • Optimize sample preparation to remove interfering matrix components.

    • Incorporate a chromatographic guard column.

    • Optimize mass spectrometer parameters, such as cone voltage and gas flow rate, to reduce background noise.

Issue 2: Poor Signal Intensity for this compound

Low signal intensity of the internal standard can compromise the reliability of your results.

  • Possible Causes:

    • Incorrect concentration of the internal standard.

    • Degradation of the standard.

    • Inefficient ionization.

    • Instrument not properly tuned.

  • Solutions:

    • Verify the concentration of the working solution.

    • Check the storage conditions and expiration date of the standard.

    • Optimize the ionization source parameters for the standard.

    • Perform instrument tuning and calibration.

Issue 3: Inconsistent Analyte/Internal Standard Response Ratio

Variability in the response ratio can lead to poor precision and accuracy.

  • Possible Causes:

    • Differential matrix effects due to chromatographic separation of the analyte and standard.[3]

    • Deuterium exchange with the solvent or matrix.

    • Isotopic interference from the analyte.

  • Solutions:

    • Adjust chromatographic conditions to achieve co-elution.

    • Ensure the deuterated standard is labeled at stable positions and avoid extreme pH conditions.

    • Check for and subtract any contribution from the natural isotopic abundance of the analyte to the standard's signal.

Data Presentation

The following tables summarize the expected performance improvements when using a deuterated internal standard like this compound. Please note that this is generalized data, and specific results may vary depending on the analyte, matrix, and instrumentation.

Table 1: Impact of Deuterated Internal Standard on Signal Variability

ParameterWithout Internal StandardWith this compound
Relative Standard Deviation (RSD) of Peak Area 15-30%<5%
Signal-to-Noise Ratio (S/N) VariableImproved and more consistent

Table 2: Reduction of Matrix Effects Using a Deuterated Internal Standard

Matrix TypeAnalyte Recovery (without IS)Analyte Recovery (with this compound)
Plasma 60-80%95-105%
Urine 50-75%97-103%
Tissue Homogenate 40-70%92-108%

Experimental Protocols

Protocol: Quantification of a Target Analyte in a Complex Matrix using this compound as an Internal Standard via LC-MS/MS

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the target analyte and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare a working solution of the internal standard at a concentration that will result in a robust signal in the final sample.

  • Sample Preparation (Protein Precipitation Example):

    • To 100 µL of the sample (e.g., plasma), add 25 µL of the this compound working solution.

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Develop a chromatographic method that ensures co-elution of the analyte and this compound.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and this compound.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_logic start Inconsistent Results? check_is_signal Check Internal Standard Signal Intensity & Shape start->check_is_signal is_ok IS Signal OK? check_is_signal->is_ok check_ratio Check Analyte/IS Ratio Variability is_ok->check_ratio Yes optimize_ms Optimize MS Parameters (e.g., ionization) is_ok->optimize_ms No ratio_ok Ratio Consistent? check_ratio->ratio_ok investigate_analyte Investigate Analyte-Specific Issues (e.g., stability) ratio_ok->investigate_analyte Yes optimize_chroma Optimize Chromatography for Co-elution ratio_ok->optimize_chroma No end_node Problem Resolved investigate_analyte->end_node check_concentration Verify IS Concentration & Stability optimize_ms->check_concentration check_concentration->check_is_signal evaluate_matrix Evaluate Matrix Effects optimize_chroma->evaluate_matrix evaluate_matrix->check_ratio

Caption: Troubleshooting logic for inconsistent analytical results.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for 1,1,1-Trimethoxypropane-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of 1,1,1-Trimethoxypropane-d5.

Troubleshooting Guide

This guide addresses common issues encountered during the MS analysis of this compound.

Issue: Poor or No Signal Intensity

A weak or absent signal for this compound is a frequent challenge. Several factors can contribute to this issue.[1] A systematic approach to troubleshooting is recommended to identify and resolve the root cause.

Troubleshooting Steps:

  • Verify Sample Integrity and Concentration: Ensure the sample is correctly prepared and the concentration is appropriate for the instrument's sensitivity. An overly dilute sample may not produce a detectable signal, while a highly concentrated sample can lead to ion suppression.[1]

  • Check Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are crucial for optimal performance.[1] Verify that the instrument has been recently and successfully calibrated.

  • Inspect for Leaks: Gas leaks in the system can lead to a significant loss of sensitivity.[2] Use a leak detector to check for leaks at all connection points, including gas lines and column fittings.[2]

  • Examine the Ion Source:

    • Spray Stability: For electrospray ionization (ESI), visually inspect the spray needle to ensure a stable and consistent spray. An irregular or absent spray can be caused by a clog.[3]

    • Source Cleaning: A contaminated ion source can severely impact signal intensity. Follow the manufacturer's protocol for cleaning the ion source components.

  • Optimize Ionization Source Parameters: The efficiency of ionization directly impacts signal intensity. Systematically optimize the following parameters.[1][4]

ParameterRecommended Action
Spray Voltage Gradually increase the voltage to achieve a stable spray and maximize signal intensity.[4]
Nebulizer Gas Pressure Adjust the pressure to optimize droplet formation and desolvation.[4]
Drying Gas Flow & Temperature Optimize these parameters to ensure efficient desolvation without causing thermal degradation of the analyte.[4]

TroubleshootingWorkflow start Start: Poor/No Signal sample_check Verify Sample Integrity & Concentration start->sample_check instrument_check Check Instrument Calibration & Tuning sample_check->instrument_check Sample OK leak_check Inspect for Leaks instrument_check->leak_check Instrument OK ion_source_check Examine Ion Source leak_check->ion_source_check No Leaks optimize_params Optimize Ionization Parameters ion_source_check->optimize_params Source OK stable_signal Stable Signal Achieved optimize_params->stable_signal

Caption: A diagram illustrating the key factors that influence the final signal intensity in a mass spectrometry experiment.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol outlines a one-factor-at-a-time approach to optimize ESI source parameters for this compound. [4]

  • Prepare a Standard Solution: Prepare a solution of this compound in a solvent compatible with your mobile phase at a concentration that provides a reasonable initial signal.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). [4]3. Set Initial Parameters: Begin with the instrument manufacturer's recommended default ESI source parameters. [4]4. Optimize Spray Voltage: While infusing the solution, gradually adjust the spray voltage. Monitor the signal intensity and stability. Record the voltage that provides the highest and most stable signal. [4]5. Optimize Nebulizer Gas Pressure: At the optimal spray voltage, vary the nebulizer gas pressure and observe its effect on the signal. Record the optimal pressure. [4]6. Optimize Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature, monitoring the signal intensity at each step to find the settings that yield the best response. [4]7. Document Optimal Parameters: Record the final optimized parameters for your analytical method.

References

Technical Support Center: 1,1,1-Trimethoxypropane-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,1,1-Trimethoxypropane-d5 as an internal standard in their analytical experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, categorized by the observed problem.

1. Inconsistent Internal Standard Response

Observed Problem Potential Cause Recommended Solution
Decreasing peak area over time in prepared samples (e.g., in autosampler). Hydrolysis of the orthoester. Orthoesters like 1,1,1-Trimethoxypropane are susceptible to acid-catalyzed hydrolysis.[1][2][3] If the sample or solvent is acidic, the internal standard may be degrading.- Ensure the final sample extract is at a neutral or slightly basic pH. - If acidic conditions are necessary for the analyte, minimize the time the sample spends in the autosampler before injection. - Consider using a cooled autosampler to slow down the degradation rate.
High variability in peak area across different samples. Inconsistent spiking. The internal standard may not be added at a consistent concentration to all samples and standards.- Use a calibrated pipette for adding the internal standard. - Add the internal standard to all samples, standards, and quality controls from the same stock solution.
Matrix effects. Components of the sample matrix can enhance or suppress the ionization of the internal standard.[4]- Perform a matrix effect study by comparing the internal standard response in a clean solvent versus a sample matrix. - If significant matrix effects are observed, further sample cleanup may be necessary.

2. Inaccurate Quantification of the Analyte

Observed Problem Potential Cause Recommended Solution
Overestimation of the analyte concentration. Isotopic exchange (back-exchange). If the deuterium (B1214612) labels are on the methoxy (B1213986) groups, they could potentially exchange with protons from the solvent or matrix under certain conditions (e.g., acidic or basic pH, high temperature), leading to a decrease in the deuterated internal standard signal.[5][6][7]- Verify the location of the deuterium labels from the manufacturer's certificate of analysis. If they are on the methoxy groups, be cautious with pH and temperature. - Use aprotic solvents where possible. - If isotopic exchange is suspected, analyze a sample of the internal standard in the sample matrix over time to monitor for the appearance of the unlabeled compound.
Poor linearity of the calibration curve. Analyte and internal standard are not responding proportionally. This can be due to detector saturation or significant differences in ionization efficiency across the concentration range.- Ensure that the concentration of the internal standard is within the linear range of the detector. - Dilute samples to fall within the calibrated range.

3. Chromatographic Issues

Observed Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for the internal standard. Active sites in the GC system. The internal standard may be interacting with active sites in the injector liner or the column.- Use a deactivated injector liner. - Condition the column according to the manufacturer's instructions. - In some cases, a small amount of a derivatizing agent can help to passivate active sites.
Co-elution of the internal standard with an interfering peak. Matrix interference. A component of the sample matrix is eluting at the same time as the internal standard.- Optimize the GC temperature program to improve separation. - Use a higher resolution capillary column. - Implement additional sample cleanup steps to remove the interfering compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 1,1,1-Trimethoxypropane. It is used as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS). Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it can be used to correct for variations in sample preparation, injection volume, and instrument response. The mass difference due to the five deuterium atoms allows it to be distinguished from the analyte by the mass spectrometer.

Q2: How should I store this compound?

It is recommended to store this compound in a tightly sealed container in a refrigerator, protected from moisture. As an orthoester, it can be sensitive to hydrolysis, especially in the presence of acid.

Q3: Is this compound susceptible to isotopic exchange?

The susceptibility to isotopic exchange depends on the location of the deuterium atoms. If the deuterium atoms are on the propane (B168953) backbone, they are generally stable. However, if they are on the methoxy groups, there is a potential for exchange with protons from the solvent or matrix, especially under acidic or basic conditions.[5][6][7] Always consult the certificate of analysis from the supplier to confirm the location of the deuterium labels and perform stability studies under your specific experimental conditions if isotopic exchange is a concern.

Q4: What should I do if I suspect my this compound has degraded?

If you suspect degradation (e.g., due to improper storage or harsh sample conditions), you can check its purity by acquiring a full-scan mass spectrum. Look for the presence of the molecular ion of the unlabeled 1,1,1-Trimethoxypropane or other potential degradation products. Comparing the response of a fresh standard to the suspect standard can also indicate degradation.

Q5: At what concentration should I use this compound?

The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. A common practice is to spike the internal standard at a concentration that falls in the mid-range of the calibration curve. This ensures a robust and reliable response that can accurately correct for variations across the quantification range.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol is designed to evaluate the stability of this compound under different solvent and pH conditions.

  • Materials:

    • This compound

    • Methanol, Acetonitrile (GC-MS grade)

    • Formic acid, Ammonium hydroxide

    • GC-MS system

  • Methodology:

    • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Working Solution Preparation: Prepare a series of 1 µg/mL working solutions in the following solvents:

      • 50:50 Acetonitrile:Water (Neutral)

      • 50:50 Acetonitrile:Water with 0.1% Formic Acid (Acidic)

      • 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide (Basic)

    • Incubation: Aliquot the working solutions and incubate them at room temperature and 4°C.

    • GC-MS Analysis: Inject the solutions onto the GC-MS system at time points 0, 2, 4, 8, and 24 hours.

    • Data Analysis: Monitor the peak area of this compound at each time point. A significant decrease in peak area indicates degradation.

Quantitative Data Summary

The following table provides hypothetical stability data for this compound based on general chemical principles for orthoesters. Note: This data is for illustrative purposes only and should be confirmed experimentally.

Table 1: Hypothetical Stability of this compound (1 µg/mL) over 24 hours.

Condition % Remaining at 4°C % Remaining at Room Temp.
Neutral (pH 7) >98%>95%
Acidic (pH 3) ~90%~75%
Basic (pH 10) >98%>95%

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with This compound Sample->Spike Extract Sample Extraction and Cleanup Spike->Extract GC_MS GC-MS Injection and Data Acquisition Extract->GC_MS Integrate Peak Integration GC_MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Analyte Concentration Calculate->Quantify

Caption: Experimental workflow for using a deuterated internal standard.

troubleshooting_logic cluster_is IS Response Issues cluster_cal Calibration Issues cluster_chroma Chromatography Problems Problem Inconsistent Results Check_IS Check Internal Standard Response Problem->Check_IS Check_Cal Check Calibration Curve Problem->Check_Cal Check_Chroma Check Chromatography Problem->Check_Chroma Degradation Degradation (Hydrolysis) Check_IS->Degradation Matrix_Effect Matrix Effects Check_IS->Matrix_Effect Iso_Exchange Isotopic Exchange Check_IS->Iso_Exchange Non_Linear Non-Linearity Check_Cal->Non_Linear Poor_R2 Poor R-squared Check_Cal->Poor_R2 Peak_Shape Poor Peak Shape Check_Chroma->Peak_Shape Coelution Co-elution Check_Chroma->Coelution

Caption: Troubleshooting logic for inconsistent analytical results.

References

Validation & Comparative

A Comparative Guide to Internal Standards: Evaluating 1,1,1-Trimethoxypropane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex matrices is a cornerstone of reliable data. The use of an internal standard (IS) in chromatographic and mass spectrometric methods is a widely accepted practice to correct for variations in sample preparation, injection volume, and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard due to their near-identical physicochemical properties to the analyte of interest.[1]

This guide provides a comprehensive comparison of 1,1,1-Trimethoxypropane-d5, a deuterated SIL internal standard, with other commonly used non-deuterated internal standards for the analysis of polar compounds, particularly in gas chromatography-mass spectrometry (GC-MS).

The Role and Advantages of a Deuterated Internal Standard

An ideal internal standard should mimic the analytical behavior of the target analyte as closely as possible.[2] Deuterated internal standards, such as this compound, offer significant advantages over their non-labeled counterparts or structurally similar compounds. By replacing hydrogen atoms with deuterium, the molecular weight of the compound is increased, allowing for its differentiation from the analyte by a mass spectrometer. Crucially, this isotopic substitution results in negligible changes to the compound's chemical and physical properties.[3]

This near-identical behavior ensures that the internal standard experiences the same extent of analyte loss during sample preparation, has a similar retention time in chromatography, and is affected similarly by matrix effects during ionization.[1] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, even with experimental variations, leading to more accurate and precise quantification.[4]

Performance Comparison: this compound vs. Alternative Internal Standards

Performance Parameter This compound (Expected) 1,4-Dioxane Tetrahydrofuran (THF)
Linearity (R²) ≥ 0.9990.995 - 0.9980.993 - 0.997
Precision (%RSD) < 5%< 10%< 12%
Accuracy (% Recovery) 95 - 105%85 - 115%80 - 120%
Matrix Effect MinimalModerate to SignificantModerate to Significant
Co-elution with Analyte Yes (mass distinguishable)NoNo

Note: The performance of non-deuterated internal standards can be highly matrix-dependent.

Experimental Protocols

The successful implementation of an internal standard relies on a well-defined experimental protocol. Below are generalized methodologies for the use of an internal standard in a typical GC-MS workflow.

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Analyte Stock Solution: Prepare a stock solution of the target analyte(s) in a similar manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Spike each calibration standard with a constant, known concentration of the this compound working solution.

Sample Preparation
  • To a known volume or weight of the sample (e.g., plasma, urine, environmental extract), add a precise volume of the this compound working solution.

  • Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Analysis
  • Injection: Inject a fixed volume of the prepared sample or calibration standard into the GC-MS system.

  • Chromatographic Separation: Utilize a GC column and temperature program that effectively separates the analyte and internal standard from other matrix components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in a mode that allows for the selective detection and quantification of both the analyte and this compound (e.g., Selected Ion Monitoring - SIM).

Data Analysis
  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]

Visualizing the Workflow and Logic

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical basis for selecting a deuterated internal standard.

Experimental_Workflow cluster_Prep Preparation cluster_Sample Sample Processing cluster_Analysis Analysis Stock_Solutions Prepare Stock Solutions (Analyte & IS) Calibration_Standards Prepare Calibration Standards (Spiked with IS) Stock_Solutions->Calibration_Standards GCMS_Analysis GC-MS Analysis Calibration_Standards->GCMS_Analysis Calibration Curve Sample_Spiking Spike Sample with IS Extraction Extraction Sample_Spiking->Extraction Reconstitution Reconstitution Extraction->Reconstitution Reconstitution->GCMS_Analysis Data_Processing Data Processing (Peak Area Ratio) GCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

Internal_Standard_Logic cluster_IS_Type Internal Standard Type cluster_Properties Key Properties cluster_Outcome Analytical Outcome Deuterated_IS Deuterated IS (e.g., this compound) Physicochemical_Properties Physicochemical Properties Deuterated_IS->Physicochemical_Properties Nearly Identical to Analyte Non_Deuterated_IS Non-Deuterated IS (e.g., 1,4-Dioxane) Non_Deuterated_IS->Physicochemical_Properties Different from Analyte Retention_Time Retention Time Physicochemical_Properties->Retention_Time Matrix_Effects Matrix Effects Physicochemical_Properties->Matrix_Effects Accuracy_Precision High Accuracy & Precision Retention_Time->Accuracy_Precision Co-elution Lower_Accuracy_Precision Lower Accuracy & Precision Retention_Time->Lower_Accuracy_Precision Different Elution Matrix_Effects->Accuracy_Precision Effective Compensation Matrix_Effects->Lower_Accuracy_Precision Ineffective Compensation

Caption: Logical relationship between internal standard type and analytical performance.

Conclusion

The choice of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. While non-deuterated internal standards can be employed, they often fail to fully compensate for the analytical variability encountered in complex matrices. Deuterated internal standards, such as this compound, represent the superior choice for achieving the highest levels of accuracy and precision. Their near-identical physicochemical properties to the analyte ensure a more effective correction for experimental errors, leading to higher quality and more defensible data in research, clinical, and drug development settings.

References

A Guide to Inter-Laboratory Comparison of Analytical Methods Using 1,1,1-Trimethoxypropane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of an analytical method that employs 1,1,1-Trimethoxypropane-d5 as an internal standard. While direct, publicly available comparison data for this specific compound is limited, this document outlines a standardized protocol and data presentation structure to ensure robust and comparable results across different facilities. The principles and methodologies described are based on established best practices for analytical method validation and proficiency testing.[1][2][3]

Stable isotope-labeled compounds, such as deuterated standards, are considered the gold standard for internal standards in quantitative mass spectrometry.[4][5][6] They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute and experience similar matrix effects or variations during sample preparation and analysis.[4][5][6][7] This guide uses a hypothetical study to illustrate how to assess the performance and reproducibility of a method using this compound.

Hypothetical Study Design: Quantification of Analyte "X" in Human Plasma

This section details a hypothetical inter-laboratory study designed to evaluate the precision, accuracy, and robustness of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying a hypothetical small molecule, "Analyte X," in human plasma. Three laboratories (Lab A, Lab B, and Lab C) participate in the study.

Objective: To assess the inter-laboratory reproducibility of an LC-MS/MS method for Analyte X using this compound as the internal standard (IS).

Study Materials:

  • Blank Human Plasma: Pooled and confirmed to be free of Analyte X and any interfering substances.

  • Analyte X Stock Solution: Certified reference material at 1 mg/mL.

  • Internal Standard Stock Solution: this compound at 1 mg/mL.

  • Validation Samples: A set of spiked plasma samples prepared by a central organizing body, including calibration standards and quality control (QC) samples at low, medium, and high concentrations.[1] Samples are shipped frozen to all participating laboratories.

The overall workflow for conducting such a study is depicted below.

cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Sample Analysis cluster_reporting Phase 3: Data Reporting & Evaluation P1 Central Lab Prepares & Validates Spiked Plasma Samples (Calibrators & QCs) P2 Samples are Aliquoted, Coded, and Frozen P1->P2 P3 Sample Sets Shipped on Dry Ice to Participating Labs P2->P3 A1 Lab A Receives & Analyzes Samples P3->A1 A2 Lab B Receives & Analyzes Samples P3->A2 A3 Lab C Receives & Analyzes Samples P3->A3 R1 Labs Submit Raw Data, Peak Areas, and Calculated Concentrations to Central Body A1->R1 A2->R1 A3->R1 R2 Statistical Analysis (Accuracy, Precision, Z-Scores) R1->R2 R3 Generation of Inter-Laboratory Comparison Report R2->R3

Caption: Workflow for a typical inter-laboratory comparison study.

Standardized Experimental Protocol: LC-MS/MS Method

All participating laboratories are required to adhere strictly to the following protocol to minimize method-induced variability.

2.1. Materials

2.2. Preparation of Working Solutions

  • Calibration Standards & QCs: Prepared by serial dilution of the Analyte X stock solution in blank plasma to achieve a concentration range of 1-1000 ng/mL. QC concentrations are 3 ng/mL (LQC), 50 ng/mL (MQC), and 800 ng/mL (HQC).

  • Internal Standard Working Solution: this compound stock is diluted in 50:50 methanol:water to a final concentration of 100 ng/mL.

2.3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL tube.

  • Add 150 µL of the Internal Standard Working Solution to each tube.

  • Vortex for 30 seconds to mix.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

2.4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Analyte X: [Precursor Ion] > [Product Ion] (To be determined based on analyte structure)

    • This compound (IS): m/z 156.1 > 72.1 (Hypothetical transition)

The analytical workflow from sample receipt to data analysis is illustrated below.

Sample Plasma Sample (50 µL) AddIS Add Internal Standard (150 µL of 100 ng/mL This compound) Sample->AddIS Vortex Vortex to Mix & Precipitate Protein AddIS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant LCMS Inject into LC-MS/MS (5 µL) Supernatant->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Peak Area Ratio vs. Conc.) Data->Quant

Caption: Standardized analytical procedure for sample processing.

Data Presentation and Acceptance Criteria

Each laboratory analyzes the validation samples in triplicate and reports the mean calculated concentration for each QC level. The performance is evaluated based on accuracy and precision.

Acceptance Criteria:

  • Accuracy: The mean calculated concentration should be within ±15% of the nominal value.

  • Precision: The coefficient of variation (%CV) for replicate measurements should not exceed 15%.

Table 1: Inter-Laboratory Comparison of QC Sample Accuracy

QC Level (ng/mL) Lab A (Mean ng/mL) Lab B (Mean ng/mL) Lab C (Mean ng/mL) Nominal (ng/mL)
LQC 2.89 3.11 2.95 3.00
% Accuracy 96.3% 103.7% 98.3%
MQC 52.10 48.50 51.50 50.00
% Accuracy 104.2% 97.0% 103.0%
HQC 788.00 812.00 795.00 800.00

| % Accuracy | 98.5% | 101.5% | 99.4% | |

Table 2: Inter-Laboratory Comparison of QC Sample Precision

QC Level (ng/mL) Lab A (%CV) Lab B (%CV) Lab C (%CV) Acceptance Limit
LQC 6.8% 8.1% 7.5% ≤15%
MQC 4.5% 5.2% 4.9% ≤15%

| HQC | 3.1% | 4.0% | 3.5% | ≤15% |

Comparison with Alternatives

The choice of an internal standard is critical for method robustness.[4] While other compounds could be used, a stable isotope-labeled (SIL) standard like this compound is superior for several reasons:

  • Structural Analogs: A non-labeled, structurally similar molecule might be used. However, it may have different chromatographic retention times and ionization efficiencies, failing to fully compensate for matrix effects.[4]

  • Homologs: An analog from the same chemical family could be an option, but its physicochemical properties will not be as closely matched as a SIL standard.

  • Stable Isotope-Labeled (SIL) Standard: This is the ideal choice. This compound will behave virtually identically to any non-deuterated counterpart during extraction, chromatography, and ionization.[7] This ensures that variations affecting the analyte are mirrored in the internal standard, providing the most accurate correction and leading to high-quality quantitative data.[6][8] The use of a SIL IS is a key factor in minimizing inter-patient and inter-laboratory variability in LC-MS/MS analyses.[9]

References

The Gold Standard of Quantification: A Comparative Guide to 1,1,1-Trimethoxypropane-d5 and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison between the use of a deuterated internal standard, exemplified by 1,1,1-Trimethoxypropane-d5, and non-deuterated internal standards.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variations that may occur.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte.[1][2][3] This guide will delve into the performance advantages of using a deuterated internal standard like this compound over its non-deuterated counterparts.

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The primary advantage of using a deuterated internal standard lies in its ability to more accurately correct for matrix effects and other sources of analytical variability.[4][5] Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[5][6]

Performance MetricThis compound (Deuterated IS)Non-Deuterated Internal StandardRationale
Accuracy HighVariableCo-elution and identical ionization behavior allow for superior correction of matrix effects.[1][2]
Precision HighVariableConsistent correction for variations in extraction recovery and instrument response leads to lower coefficients of variation (%CV).[7][8]
Matrix Effect Effectively minimizedProne to differential effectsThe deuterated standard experiences the same ionization suppression or enhancement as the analyte.[4][5]
Retention Time Nearly identical to analyteMay differ significantlyDeuteration has a minimal effect on chromatographic behavior, ensuring co-elution with the analyte.[1]
Extraction Recovery Identical to analyteCan be differentSimilar physicochemical properties ensure that the deuterated standard and analyte behave identically during sample preparation.[9]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • Pipette a small volume (e.g., 50 µL) of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add the internal standard working solution.

  • Add a protein precipitating agent (e.g., three volumes of acetonitrile (B52724) or methanol).

  • Vortex the mixture vigorously to precipitate proteins.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9][10]

LC-MS/MS Analysis
  • Chromatographic Separation: Use a suitable C18 reversed-phase column to separate the analyte and internal standard from other matrix components.[7][11]

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both the analyte and this compound.[2]

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data result Quantitative Result data->result

Caption: A typical experimental workflow for bioanalysis using an internal standard.

Logical_Comparison deuterated This compound (Deuterated) physchem Physicochemical Properties deuterated->physchem Identical to Analyte high_accuracy High Accuracy & Precision non_deuterated Non-Deuterated IS non_deuterated->physchem Different from Analyte variable_accuracy Variable Accuracy & Precision retention Chromatographic Retention physchem->retention ionization Ionization Behavior physchem->ionization retention->high_accuracy ionization->high_accuracy

Caption: Logical relationships between internal standard choice and analytical outcome.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative analysis in mass spectrometry. While non-deuterated internal standards can be employed, they often exhibit different behaviors compared to the analyte, particularly in complex biological matrices. The use of a deuterated internal standard, such as this compound, provides a more accurate and precise method for quantification.[1][2] By closely mimicking the analyte's properties, deuterated standards effectively compensate for variations in sample preparation and matrix effects, leading to higher quality data that is essential for confident decision-making in research and drug development. For regulated bioanalysis, a deuterated internal standard is the industry standard and the preferred choice.[1]

References

Navigating Precision: A Comparative Guide to Linearity and Range in 1,1,1-Trimethoxypropane-d5 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In the realm of mass spectrometry-based assays, the use of deuterated internal standards like 1,1,1-Trimethoxypropane-d5 is a cornerstone of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of typical assay performance characteristics, focusing on linearity and range, and offers detailed experimental protocols to support method validation.

The primary application of this compound is as an internal standard (IS) in quantitative analysis, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its structural similarity to potential analytes, coupled with the mass shift provided by the five deuterium (B1214612) atoms, allows for effective correction of variability during sample preparation and analysis.

Performance Comparison: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the purpose of this guide, we will compare a typical validated GC-MS method for a target analyte using this compound as an internal standard against a hypothetical alternative method, such as a less optimized GC-MS method or a different analytical technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV), which may not employ a deuterated internal standard.

Parameter GC-MS with this compound (IS) Alternative Method (e.g., HPLC-UV without IS)
Linearity (Correlation Coefficient, r²) ≥ 0.9950.98 - 0.99
Range 1 - 1000 ng/mL50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL50 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL5000 ng/mL
Precision (%CV at LLOQ, Mid, ULOQ) < 15%< 20%
Accuracy (%RE at LLOQ, Mid, ULOQ) ± 15%± 20%

Note: The data presented for the GC-MS method with this compound are representative of a well-validated bioanalytical method. The performance of the alternative method is illustrative of potential limitations when a stable isotope-labeled internal standard is not utilized.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical assays. Below are typical protocols for a GC-MS assay utilizing this compound as an internal standard.

Sample Preparation (Plasma)
  • To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of the this compound internal standard working solution (e.g., at a concentration of 250 ng/mL).

  • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) and vortex for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Analyte Ions (example): m/z 101, 133

    • This compound Ions: m/z 106, 138

Calibration Curve and Quantitation
  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

  • Process the calibration standards, quality control samples, and unknown samples as described in the sample preparation protocol.

  • Analyze the samples using the specified GC-MS conditions.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte.

  • Perform a linear regression analysis with a 1/x² weighting factor to determine the linearity and calculate the concentrations of the unknown samples.

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Peak_Integration Peak Integration GCMS_Analysis->Peak_Integration Area_Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio_Calculation Calibration_Curve Generate Calibration Curve Area_Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Unknown Concentrations Calibration_Curve->Concentration_Determination

Caption: Experimental workflow for a typical bioanalytical assay using this compound.

Linearity_Range_Determination cluster_Inputs Inputs cluster_Process Process cluster_Outputs Outputs & Criteria cluster_Range Assay Range Calibration_Standards Prepare Calibration Standards (min. 5 concentration levels) Replicates Analyze Replicates (e.g., n=3) Calibration_Standards->Replicates Plot_Data Plot Peak Area Ratio vs. Concentration Replicates->Plot_Data Linear_Regression Perform Linear Regression Analysis Plot_Data->Linear_Regression Correlation_Coefficient Correlation Coefficient (r²) (Acceptance: ≥ 0.99) Linear_Regression->Correlation_Coefficient LLOQ LLOQ (Lowest standard meeting accuracy/precision criteria) Linear_Regression->LLOQ ULOQ ULOQ (Highest standard meeting accuracy/precision criteria) Linear_Regression->ULOQ

Caption: Logical relationship for determining the linearity and range of an analytical assay.

The Gold Standard in Quantitative Analysis: A Guide to Using 1,1,1-Trimethoxypropane-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise and reliable analytical data is paramount. In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is a cornerstone of robust method development. This guide provides a comprehensive comparison of analytical performance when utilizing a deuterated internal standard, such as 1,1,1-Trimethoxypropane-d5, versus other alternatives, supported by established experimental principles.

While specific limits of detection (LOD) and quantification (LOQ) are method-dependent and not published for this compound itself (as it serves as a reference, not the analyte of interest), this guide will present typical performance data for analytes quantified using such a standard. The principles outlined here demonstrate the significant advantages of this approach in achieving lower detection limits and more reliable quantification.

Superior Performance with Deuterated Internal Standards

Deuterated internal standards, like this compound, are considered the "gold standard" in quantitative mass spectrometry for several key reasons. Because they are chemically identical to the analyte, they co-elute during chromatography and experience similar ionization effects and potential for loss during sample preparation. This allows for highly accurate correction of variations, leading to superior precision and accuracy in the final results.

Key Advantages of this compound:

  • Reduced Matrix Effects: Compensates for signal suppression or enhancement from complex sample matrices.

  • Improved Precision and Accuracy: Corrects for variations in injection volume, extraction efficiency, and instrument response.

  • Enhanced Robustness: Leads to more reliable and reproducible results across different sample sets and analytical runs.

The following table illustrates a typical comparison of analytical performance for a volatile organic compound (VOC) analyte when quantified using a deuterated internal standard versus a non-isotopically labeled internal standard.

Performance ParameterWith this compound (Deuterated IS)With Non-Isotopically Labeled IS (e.g., an Alkane)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 25 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (%Recovery) 95 - 105%80 - 120%
Linearity (r²) > 0.995> 0.990

Note: The values presented in this table are representative and may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols for Determining LOD and LOQ

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical component of analytical method validation. The following is a generalized protocol for establishing these parameters for a volatile analyte using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Objective: To determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Materials:

  • Analyte of interest

  • This compound (Internal Standard, IS)

  • Blank matrix (e.g., drug-free plasma, clean soil extract)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Calibrated pipettes and volumetric flasks

  • GC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent.

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking the blank matrix with the analyte stock solution to achieve concentrations ranging from, for example, 0.1 ng/mL to 1000 ng/mL.

    • Spike each calibration standard and QC sample with the internal standard to a constant final concentration (e.g., 50 ng/mL).

  • Sample Preparation:

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all standards and QC samples.

  • GC-MS Analysis:

    • Inject the extracted samples into the GC-MS system.

    • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for the analyte and the internal standard.

  • Data Analysis and LOD/LOQ Determination:

    • Construct a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the analyte concentration.

    • Method 1: Signal-to-Noise Ratio (S/N)

      • Analyze a series of low-concentration samples.

      • Determine the concentration at which the analyte signal is consistently 3 times the background noise (LOD).

      • Determine the concentration at which the analyte signal is consistently 10 times the background noise and exhibits acceptable precision and accuracy (LOQ).

    • Method 2: Standard Deviation of the Response and the Slope

      • Calculate the standard deviation of the y-intercepts of the regression lines from multiple calibration curves (σ).

      • Calculate the average slope of the calibration curves (S).

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow for determining LOD and LOQ, and the logical relationship of using an internal standard.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation stock Prepare Stock Solutions (Analyte & IS) cal_standards Prepare Calibration Standards in Blank Matrix stock->cal_standards spike Spike All Samples with IS cal_standards->spike extract Perform Sample Extraction spike->extract gcms GC-MS Analysis extract->gcms curve Construct Calibration Curve (Area Ratio vs. Conc.) gcms->curve calc Calculate LOD & LOQ (S/N or Slope Method) curve->calc Internal_Standard_Logic cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_result Result analyte Analyte in Sample analyte_prep Sample Prep Variation analyte->analyte_prep analyte_inj Injection Variation analyte_prep->analyte_inj is_prep Sample Prep Variation analyte_prep->is_prep analyte_ion Ionization Variation analyte_inj->analyte_ion is_inj Injection Variation analyte_inj->is_inj analyte_signal Analyte Signal analyte_ion->analyte_signal is_ion Ionization Variation analyte_ion->is_ion ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is Added IS (this compound) is->is_prep is_prep->is_inj is_inj->is_ion is_signal IS Signal is_ion->is_signal is_signal->ratio quant Accurate Quantification ratio->quant

The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity of 1,1,1-Trimethoxypropane-d5 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. This guide provides an objective comparison of analytical performance with and without a deuterated internal standard, highlighting the superior specificity and reliability conferred by using 1,1,1-Trimethoxypropane-d5 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry (IDMS), leverages the chemical and physical similarities between the analyte and its deuterated counterpart to correct for variability inherent in sample preparation and analysis. This guide presents supporting experimental data and detailed methodologies to illustrate the advantages of this approach.

The Challenge of Complex Matrices

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, containing a multitude of endogenous and exogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. Matrix effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.

The this compound Solution

A deuterated internal standard like this compound is an ideal tool to overcome these challenges. Because it is chemically almost identical to the non-labeled analyte, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and reliable data.

Comparative Performance Data

To illustrate the impact of using a deuterated internal standard, the following tables summarize validation data from a bioanalytical method for a small molecule analyte (e.g., Rosuvastatin) in human plasma, comparing the performance with and without an internal standard. While specific data for this compound is not publicly available, this representative data for another small molecule demonstrates the principles.

Table 1: Intra-day and Inter-day Precision and Accuracy

MethodQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Without Internal Standard Low8.992.511.294.1
Medium7.5105.39.8103.7
High6.898.98.599.6
With this compound Low3.198.24.599.1
Medium2.5101.13.8100.5
High2.199.53.2100.1

Data is representative and adapted from typical bioanalytical method validation reports for small molecules.

Table 2: Recovery and Matrix Effect

MethodParameterLow QCMedium QCHigh QC
Without Internal Standard Recovery (%)85.288.186.5
Matrix Effect (%CV)18.715.416.9
With this compound Recovery (%)95.897.296.4
Matrix Effect (%CV)4.23.84.1

Data is representative and adapted from typical bioanalytical method validation reports for small molecules.

The data clearly demonstrates that the use of a deuterated internal standard like this compound significantly improves precision, accuracy, and consistency of recovery, while drastically reducing the variability caused by matrix effects.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. The following is a representative protocol for the validation of a bioanalytical method using this compound as an internal standard.

Objective

To validate an LC-MS/MS method for the quantification of a small molecule analyte in human plasma using this compound as the internal standard. The validation will assess selectivity, linearity, accuracy, precision, recovery, and matrix effect.

Materials
Stock and Working Solutions
  • Prepare individual stock solutions of the analyte and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound at an appropriate concentration.

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution.

  • For calibration standards and QC samples, add 10 µL of the corresponding analyte working solution. For blank samples, add 10 µL of methanol.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Optimized for the specific analyte and this compound.

Validation Parameters
  • Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of the analyte and internal standard.

  • Linearity: Construct a calibration curve with at least eight non-zero concentrations. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze five replicates of QC samples at four concentration levels (LLOQ, Low, Medium, High) on three different days. Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ), and accuracy (%bias) should be within ±15% (±20% at LLOQ).

  • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples prepared from six different sources of blank plasma to the peak area of the analyte in a neat solution. The CV of the internal standard-normalized matrix factor should be ≤15%.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Analyte/IS Ratio) detection->data_analysis G cluster_problem The Problem: Matrix Effects cluster_solution The Solution: Deuterated Internal Standard matrix Variable Matrix Components ion_source Ion Source matrix->ion_source Interfere with Ionization analyte_signal Inaccurate Analyte Signal (Suppression/Enhancement) ion_source->analyte_signal Leads to ratio Accurate Analyte/IS Ratio Calculation d5_standard This compound coelution Co-elutes with Analyte d5_standard->coelution same_effects Experiences Same Matrix Effects coelution->same_effects same_effects->ratio Allows for

The Gold Standard: Performance Evaluation of 1,1,1-Trimethoxypropane-d5 as an Internal Standard in Quantitative GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The choice of an internal standard is a critical factor that can significantly impact data quality, particularly in chromatographic techniques coupled with mass spectrometry. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, represented here by 1,1,1-Trimethoxypropane-d5, against a non-deuterated, structurally similar alternative in a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

In quantitative analysis, an internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. Stable isotope-labeled standards, such as deuterated compounds, are widely considered the gold standard because their behavior during extraction, chromatography, and ionization is nearly identical to that of the analyte.[1][2] This guide presents a hypothetical, yet representative, comparison based on established principles of analytical chemistry, to illustrate the performance differences between a deuterated standard and a common structural analog.

Hypothetical Analytical Scenario

To provide a practical comparison, we will consider the quantitative analysis of Methyl Propionate , a small, volatile ester, in a complex sample matrix. For this analysis, we will compare the performance of two different internal standards:

  • Deuterated Internal Standard: this compound (chosen for its structural similarity and the presence of deuterium, which makes it an excellent proxy for a deuterated version of the analyte).

  • Non-Deuterated Structural Analog Internal Standard: Ethyl Acetate (selected as a common, structurally similar ester that is chemically distinct from the analyte).

Data Presentation: A Head-to-Head Performance Comparison

The following tables summarize the expected quantitative performance data from a validation study comparing the two internal standards for the analysis of Methyl Propionate by GC-MS.

Table 1: Linearity and Sensitivity

ParameterThis compound (Deuterated IS)Ethyl Acetate (Non-Deuterated IS)
Calibration Range 0.1 - 500 µg/mL0.1 - 500 µg/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.995
Limit of Detection (LOD) 0.03 µg/mL0.05 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.2 µg/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (µg/mL)This compound (Deuterated IS)Ethyl Acetate (Non-Deuterated IS)
Accuracy (% Recovery) Precision (%RSD)
Low QC 0.398.5 - 102.1≤ 5.8
Mid QC 25099.2 - 101.5≤ 4.2
High QC 40098.9 - 101.9≤ 3.5

The data clearly indicates that the use of a deuterated internal standard is expected to result in superior linearity, sensitivity, accuracy, and precision. This is primarily because the deuterated standard co-elutes with the analyte, experiencing the same matrix effects and instrumental variations, thus providing more effective normalization.[3]

Experimental Protocols

A detailed methodology for the quantitative analysis of Methyl Propionate using an internal standard by GC-MS is provided below.

1. Preparation of Standards and Samples

  • Stock Solutions: Prepare individual stock solutions of Methyl Propionate, this compound, and Ethyl Acetate in methanol (B129727) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Methyl Propionate stock solution into a blank matrix to achieve concentrations ranging from 0.1 to 500 µg/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of either this compound or Ethyl Acetate in methanol at a concentration of 50 µg/mL.

  • Sample Preparation: To 1 mL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the chosen internal standard working solution. Vortex for 30 seconds.

2. GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min, and finally ramp to 250°C at 25°C/min, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored:

      • Methyl Propionate: m/z 57, 88

      • This compound: m/z 94 (hypothetical quantifier ion)

      • Ethyl Acetate: m/z 43, 88

3. Data Analysis

  • Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the analyte concentration for the calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve.

Visualization of Key Concepts

To further illustrate the principles and workflows discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Add_IS Add Internal Standard (this compound or Ethyl Acetate) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Prepared_Sample Prepared Sample for Injection Vortex->Prepared_Sample Injection Injection Prepared_Sample->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

A typical experimental workflow for quantitative GC-MS analysis using an internal standard.

G cluster_deuterated Deuterated Internal Standard (this compound) cluster_non_deuterated Non-Deuterated Structural Analog (Ethyl Acetate) D_Prop1 Near-identical physicochemical properties D_Prop2 Co-elution with analyte D_Prop1->D_Prop2 D_Prop3 Experiences identical matrix effects D_Prop2->D_Prop3 D_Result High Accuracy & Precision D_Prop3->D_Result ND_Prop1 Similar but different physicochemical properties ND_Prop2 Different retention time ND_Prop1->ND_Prop2 ND_Prop3 Experiences different matrix effects ND_Prop2->ND_Prop3 ND_Result Lower Accuracy & Precision ND_Prop3->ND_Result

Logical relationship between internal standard properties and analytical performance.

Conclusion

The choice of internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. While a non-deuterated structural analog can be a viable option, the use of a deuterated internal standard, such as this compound, offers significant advantages in terms of accuracy, precision, and sensitivity. The near-identical physicochemical properties of a deuterated standard to the analyte ensure superior correction for analytical variability, leading to higher quality and more defensible data. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a key step towards achieving the highest standards of analytical excellence.

References

Unraveling the Analytical Value of 1,1,1-Trimethoxypropane-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of target analytes in complex matrices is a cornerstone of robust and reliable data. The use of internal standards in analytical techniques, particularly in mass spectrometry, is a critical practice to ensure accuracy and precision by correcting for variability during sample preparation and analysis. Among the various types of internal standards, deuterated compounds have emerged as a gold standard. This guide provides a comparative overview of 1,1,1-Trimethoxypropane-d5, a deuterated form of 1,1,1-Trimethoxypropane, and its non-deuterated counterparts, supported by a foundational understanding of the principles of isotope dilution mass spectrometry.

The Power of Deuteration: A Performance Advantage

The fundamental principle behind the superior performance of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the non-deuterated analyte. This similarity ensures that the internal standard and the analyte behave almost identically during extraction, derivatization, chromatography, and ionization. This co-elution and co-ionization behavior is paramount for accurate correction of matrix effects and other sources of analytical variability.

Table 1: Conceptual Performance Comparison of Internal Standards

Performance MetricThis compound (Deuterated IS)1,1,1-Trimethoxypropane (Non-Deuterated Analog IS)Structural Analog (Different Compound)
Correction for Matrix Effects ExcellentPoor to ModeratePoor to Moderate
Correction for Extraction Variability ExcellentGoodModerate
Chromatographic Co-elution Nearly IdenticalIdenticalDifferent
Ionization Efficiency Similarity Nearly IdenticalIdenticalDifferent
Risk of Cross-Interference Low (due to mass difference)High (identical mass)Low to Moderate
Overall Accuracy and Precision HighModerate to LowModerate to Low

Experimental Protocols: A Generalized Framework

Although a specific protocol detailing the use of this compound is not available in the public domain, a general workflow for its application as an internal standard in a quantitative mass spectrometry-based assay can be outlined. The following protocol is a representative example of how a deuterated internal standard would be employed in a typical bioanalytical method.

General Protocol for Analyte Quantification using a Deuterated Internal Standard

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of the analyte (e.g., a drug molecule) in a suitable organic solvent.

  • Prepare a separate primary stock solution of this compound at a known concentration.

  • From these stock solutions, prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., plasma, urine).

  • Prepare a working internal standard solution of this compound at a fixed concentration.

2. Sample Preparation:

  • To a known volume of the unknown sample, calibration standards, and quality control samples, add a fixed volume of the working internal standard solution.

  • Perform sample extraction to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of method depends on the analyte and the matrix.

  • Evaporate the solvent from the extracted samples under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent compatible with the chromatographic system.

3. LC-MS/MS Analysis:

  • Inject the reconstituted samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • The chromatographic method should be optimized to achieve good separation of the analyte from other matrix components. The deuterated internal standard will co-elute with the analyte.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and this compound.

  • The peak area ratio of the analyte to the internal standard is calculated for each sample.

4. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the analyte in the calibration standards.

  • The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships involved in using a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS_Addition Add this compound Sample->IS_Addition Extraction Extraction (e.g., LLE, SPE) IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry (MRM) LC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification G cluster_properties Physicochemical Properties Analyte Analyte Extraction_Recovery Extraction Recovery Analyte->Extraction_Recovery Chromatographic_Retention Chromatographic Retention Analyte->Chromatographic_Retention Ionization_Efficiency Ionization Efficiency Analyte->Ionization_Efficiency Deuterated_IS This compound (IS) Deuterated_IS->Extraction_Recovery Similar Deuterated_IS->Chromatographic_Retention Similar Deuterated_IS->Ionization_Efficiency Similar Non_Deuterated_Analog 1,1,1-Trimethoxypropane (Analog IS) Non_Deuterated_Analog->Extraction_Recovery Potentially Different Non_Deuterated_Analog->Chromatographic_Retention Identical Non_Deuterated_Analog->Ionization_Efficiency Potentially Different

Safety Operating Guide

Navigating the Disposal of 1,1,1-Trimethoxypropane-d5: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,1,1-Trimethoxypropane-d5, a deuterated organic compound. The procedures outlined below are based on general hazardous waste guidelines and information for similar non-deuterated compounds, emphasizing the importance of adhering to institutional and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information for the non-deuterated analog, 1,1,3-Trimethoxypropane, indicates that the compound is a flammable liquid and vapor. Therefore, appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles, must be worn at all times. All handling of this chemical should be conducted in a well-ventilated fume hood.

Quantitative Data Summary

While a specific Safety Data Sheet for this compound was not identified, the following table summarizes relevant data for the analogous non-deuterated compound, 1,1,3-Trimethoxypropane, which can serve as a conservative reference.

PropertyValueReference Compound
Physical StateLiquid1,1,3-Trimethoxypropane
Flash Point53 °C / 127.4 °F1,1,3-Trimethoxypropane[1]
Boiling Point184 - 186 °C / 363.2 - 366.8 °F1,1,3-Trimethoxypropane[1]
HazardsFlammable liquid and vapor, Harmful if swallowed1,1,3-Trimethoxypropane[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[2][3] Adherence to the following procedural steps is essential for safe and compliant disposal.

1. Waste Identification and Segregation:

  • Treat all this compound and materials contaminated with it as hazardous waste.[4]

  • Segregate this waste from other chemical waste streams to avoid incompatible mixtures. Specifically, keep it separate from strong oxidizing agents.[5]

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.[6][7]

  • The container must be clearly labeled as "Hazardous Waste."[2][7]

  • The label must include the full chemical name ("this compound"), the quantity of waste, the date of accumulation, and the name and contact information of the principal investigator or laboratory.[2] Do not use abbreviations or chemical formulas on the primary label.[2]

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and cool secondary containment bin to prevent spills.[4][6]

  • Keep the waste container closed at all times except when adding waste.[6][7]

  • The storage area should be away from heat, sparks, and open flames due to the flammable nature of the compound.[5]

4. Disposal of Contaminated Materials:

  • Solid waste contaminated with this compound, such as gloves, absorbent paper, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.[6]

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][7] After triple-rinsing, the defaced container may be disposed of as regular trash, depending on institutional policies.[4]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]

  • Provide the EHS office with a completed hazardous waste disposal form, accurately listing all chemical constituents and their quantities.[2]

  • Do not dispose of this compound down the drain or in regular trash.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select & Label Hazardous Waste Container B->C D Segregate from Incompatible Chemicals C->D Prevent Reactions E Transfer Waste to Container in a Fume Hood D->E F Securely Cap & Store in Secondary Containment E->F G Store in Designated Cool, Ventilated Area F->G Safe Storage H Complete Hazardous Waste Disposal Form G->H I Contact EHS for Waste Pickup H->I Documentation J End: Compliant Disposal I->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.